4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Description
BenchChem offers high-quality 4-(2,3,4-Trimethoxyphenyl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3,4-Trimethoxyphenyl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
KOSBMNZTYLPSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C(=C(C=C1)OC)OC)OC)O |
Origin of Product |
United States |
Technical Whitepaper: Physicochemical and Synthetic Profiling of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Executive Summary
The compound 4-(2,3,4-Trimethoxyphenyl)butan-2-ol belongs to the arylbutanol class of chemical building blocks. Characterized by an electron-rich trimethoxyarene system coupled to a flexible, hydroxylated aliphatic chain, this structural motif is highly valued in medicinal chemistry. The trimethoxyphenyl pharmacophore is a well-documented moiety in the design of antineoplastic agents, tubulin inhibitors, and anti-inflammatory modulators[1]. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a causality-driven synthetic methodology, and outlines a self-validating analytical framework for its characterization.
Structural & Physicochemical Profiling
Understanding the physical chemistry of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of three methoxy groups at the 2, 3, and 4 positions of the phenyl ring induces significant steric hindrance and electron donation via resonance, which heavily influences the reactivity of the aromatic ring. Meanwhile, the secondary alcohol at the butan-2-ol tail provides a critical hydrogen-bond donor, optimizing the molecule's overall amphiphilic balance.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, extrapolated from established structural analogs and precursor data[2][3][4].
| Property | Value / Description |
| IUPAC Name | 4-(2,3,4-Trimethoxyphenyl)butan-2-ol |
| Molecular Formula | C₁₃H₂₀O₄ |
| Molecular Weight | 240.30 g/mol |
| Precursor CAS (Ketone) | 53581-90-1 |
| Analog CAS (2,4,6-Isomer) | 300823-66-9 |
| Predicted LogP | ~2.1 – 2.5 (Optimal for lipophilic cell entry) |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (Three methoxy oxygens, one hydroxyl oxygen) |
| Rotatable Bonds | 6 |
| Solubility Profile | Soluble in Methanol, Ethanol, DMSO, and Ethyl Acetate; Poorly soluble in Water. |
Synthetic Methodologies & Mechanistic Causality
The synthesis of 4-(2,3,4-trimethoxyphenyl)butan-2-ol requires a highly controlled, two-phase approach to prevent side reactions such as over-reduction or ether cleavage. The most efficient route utilizes an aldol condensation followed by a sequential, two-stage reduction.
Fig 1: Two-stage synthetic workflow for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol.
Step-by-Step Protocol & Causality
Phase 1: Aldol Condensation
-
Reaction Setup: Charge a reaction vessel with 2,3,4-trimethoxybenzaldehyde (1.0 eq) and an excess of acetone (10.0 eq).
-
Causality: Acetone functions as both the reactant and the solvent. This vast molar excess thermodynamically drives the equilibrium toward the product while minimizing the self-condensation of the acetone enolate.
-
-
Catalysis: Slowly add 10% aqueous NaOH (0.2 eq) at 0°C to control the exothermic deprotonation. Stir at room temperature for 4 hours.
-
Isolation: Neutralize with dilute HCl, extract with ethyl acetate, and concentrate to yield the intermediate enone, 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one[3]. The extended conjugation of the enone energetically favors the spontaneous dehydration of the initial aldol adduct.
Phase 2: Sequential Reduction
-
Olefin Reduction: Dissolve the enone in ethyl acetate. Add 10% Pd/C (0.05 eq). Purge the vessel with H₂ gas and stir at 1 atm for 2 hours.
-
Causality: A direct global reduction using aggressive reagents (like LiAlH₄) risks cleaving the methoxy groups. Mild Pd/C hydrogenation at atmospheric pressure selectively reduces the olefinic bond without over-reducing the ketone. Filter through Celite to remove the catalyst.
-
-
Ketone Reduction: Dissolve the resulting saturated ketone in methanol at 0°C. Portion-wise, add Sodium Borohydride (NaBH₄) (1.5 eq).
-
Causality: NaBH₄ is a highly chemoselective hydride donor that exclusively attacks the electrophilic carbonyl carbon. Methanol is chosen as the solvent because its protic nature stabilizes the transition state and facilitates the final protonation of the alkoxide intermediate, yielding the final secondary alcohol[5].
-
Analytical Validation & Self-Validating Systems
To ensure the integrity of the synthesized compound, the analytical workflow must operate as a self-validating system. A single analytical method is insufficient; the protocol must integrate orthogonal techniques where the output of one test dictates the necessity of the next.
Fig 2: Self-validating analytical workflow for compound verification.
Self-Validating Analytical Protocol
-
TLC Check (Gateway Validation): Run the crude product on a silica gel TLC plate using Hexane/Ethyl Acetate (7:3). The product will be UV active due to the electron-rich phenyl ring. System Rule: If multiple UV-active spots are present, the sample must be routed to flash chromatography before HPLC.
-
HPLC Quantification: Inject the sample into a C18 reverse-phase column using an Acetonitrile/Water gradient. System Rule: The area under the curve (AUC) for the primary peak must exceed 98%. If the purity is <98%, the system rejects the batch, preventing the misinterpretation of impurity peaks in subsequent NMR scans.
-
NMR & LC-MS (Absolute Confirmation):
-
¹H NMR (CDCl₃): Validate the structure by confirming the diagnostic doublet at ~1.2 ppm (terminal methyl group next to the chiral hydroxyl center), the multiplet at ~3.8 ppm (integrating for 9 protons across the three methoxy groups), and the aromatic protons.
-
LC-MS: Confirm the mass-to-charge ratio (m/z) corresponds to the [M+H]⁺ ion of 241.30.
-
Pharmacological Relevance of the Trimethoxyphenyl Pharmacophore
The 2,3,4-trimethoxyphenyl moiety is a privileged scaffold in drug discovery. Compounds bearing trimethoxyphenyl groups, such as specific lappaconitine derivatives, have demonstrated profound anti-inflammatory properties by effectively modulating the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory cytokines like TNF-α and PGE2[1].
When evaluating 4-(2,3,4-trimethoxyphenyl)butan-2-ol, the butan-2-ol side chain acts as a flexible alkyl linker that enhances the molecule's overall pharmacokinetic profile. The terminal hydroxyl group provides a critical anchor point for hydrogen bonding within target protein pockets, making this compound an excellent precursor or active moiety for the development of novel anti-inflammatory and antineoplastic agents.
References
-
4-(4-Methoxyphenyl)-2-butanol | Chemical Substance Information Source: J-GLOBAL URL:[Link]
-
Product Index - 4-(2,3,4-trimethoxyphenyl)butan-2-one Source: AA Blocks URL:[Link]
-
Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. Synthesis, in vitro and in vivo biological evaluation of novel lappaconitine derivatives as potential anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Methoxyphenyl)-2-butanol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. aablocks.com [aablocks.com]
- 4. 300823-66-9|4-(2,4,6-Trimethoxyphenyl)butan-2-ol|BLD Pharm [bldpharm.com]
- 5. Butan-2-ol | Sigma-Aldrich [sigmaaldrich.com]
Mechanism of action of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol in cellular assays
An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Abstract
This technical guide outlines a comprehensive, hypothesis-driven framework for elucidating the cellular mechanism of action of the novel compound, 4-(2,3,4-Trimethoxyphenyl)butan-2-ol. While direct studies on this specific molecule are not yet prevalent in published literature, its core structure, featuring a trimethoxyphenyl (TMP) moiety, provides a strong basis for a primary hypothesis. Numerous compounds containing the TMP group are known to function as potent anti-mitotic agents by disrupting microtubule dynamics.[1][2][3] This guide, designed for researchers in oncology and drug development, details a logical progression of cellular assays to systematically test the hypothesis that 4-(2,3,4-Trimethoxyphenyl)butan-2-ol acts as a microtubule destabilizer, leading to cell cycle arrest and apoptosis. We will provide not just the protocols, but the causal reasoning behind each experimental choice, ensuring a self-validating and robust investigative process.
Introduction and Core Hypothesis
The trimethoxyphenyl (TMP) scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with significant cytotoxic activity against cancer cells.[4] Molecules like podophyllotoxin and combretastatin, which feature a TMP ring, are classic examples of microtubule-targeting agents that bind to tubulin, prevent its polymerization, and thereby disrupt the formation of the mitotic spindle.[1][2] This disruption triggers a cascade of cellular events, including the activation of the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, induction of apoptosis.[5]
Given the structural similarity of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol to these known tubulin inhibitors, our central working hypothesis is as follows:
Primary Hypothesis: 4-(2,3,4-Trimethoxyphenyl)butan-2-ol exerts its cytotoxic effects by binding to β-tubulin, inhibiting microtubule polymerization. This leads to disruption of the microtubule network, mitotic arrest at the G2/M phase, and subsequent induction of apoptosis through intrinsic cellular pathways.
This guide will lay out the experimental path to rigorously test this hypothesis.
Phase 1: Foundational Cytotoxicity and Proliferation Assays
The initial step is to establish the fundamental bioactivity of the compound: its ability to inhibit cell growth and induce cell death in a dose-dependent manner. This phase provides the essential dose-response data (e.g., IC50) required for all subsequent mechanistic studies.
Cell Viability Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method to determine the concentration at which the compound inhibits cell viability by 50% (IC50).
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, a cervical cancer line, and A549, a lung cancer line known for its sensitivity to tubulin inhibitors) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., podophyllotoxin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 4-(2,3,4-Trimethoxyphenyl)butan-2-ol | HeLa | 48 | Experimental Value |
| 4-(2,3,4-Trimethoxyphenyl)butan-2-ol | A549 | 48 | Experimental Value |
| Podophyllotoxin (Control) | HeLa | 48 | Reference Value |
| Podophyllotoxin (Control) | A549 | 48 | Reference Value |
Phase 2: Testing the Core Hypothesis - Microtubule Disruption and Mitotic Arrest
With the IC50 value established, the next phase directly investigates the compound's effect on the microtubule network and the cell cycle.
In Vitro Tubulin Polymerization Assay
Rationale: This is the most direct test of our hypothesis. A cell-free assay using purified tubulin allows us to determine if the compound directly inhibits the polymerization of tubulin into microtubules, independent of any other cellular processes.
Experimental Protocol:
-
Reaction Setup: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The assay is based on the increase in light absorbance or fluorescence as tubulin polymerizes.
-
Reagents: Reconstitute purified bovine tubulin in a general tubulin buffer. Prepare the compound at a concentration equivalent to its IC50 and 5x IC50. Include paclitaxel (a polymerization promoter) as a positive control and podophyllotoxin (a polymerization inhibitor) as another control.
-
Assay Execution: In a 96-well plate, add tubulin solution to wells containing either the test compound, controls, or vehicle.
-
Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot the change in absorbance over time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.[1]
Cell Cycle Analysis by Flow Cytometry
Rationale: If the compound disrupts microtubule formation, the spindle assembly checkpoint should be activated, preventing cells from progressing from metaphase to anaphase. This results in an accumulation of cells in the G2/M phase of the cell cycle.[6] Flow cytometry analysis of DNA content allows for the quantification of cells in each phase.
Experimental Protocol:
-
Cell Treatment: Seed HeLa cells in 6-well plates. Treat the cells with 4-(2,3,4-Trimethoxyphenyl)butan-2-ol at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population compared to the control is indicative of mitotic arrest.
Visualization of the Investigative Workflow:
Caption: Experimental workflow for mechanistic elucidation.
Phase 3: Confirming the Downstream Effect - Induction of Apoptosis
Cell cycle arrest, particularly for a prolonged period, typically leads to the activation of programmed cell death, or apoptosis. This phase confirms that the observed mitotic arrest translates into cellular demise through established apoptotic pathways.
Quantification of Apoptosis by Annexin V/PI Staining
Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled, allowing for the detection of apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat HeLa cells with the compound at its IC50 concentration for 48 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis.
-
Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.[1]
Western Blot Analysis of Apoptotic Markers
Rationale: To delve deeper into the apoptotic pathway, we can measure the expression levels of key regulatory proteins. The Bcl-2 family of proteins are central regulators of apoptosis, with members like Bcl-2 being anti-apoptotic and members like Bax being pro-apoptotic. A decrease in the Bcl-2/Bax ratio is a classic indicator of the activation of the intrinsic apoptotic pathway.
Experimental Protocol:
-
Protein Extraction: Treat cells with the compound as before, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, and an internal loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of the proteins.
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of action pathway.
Conclusion and Future Directions
This guide presents a systematic and logical progression of experiments to thoroughly investigate the cellular mechanism of action of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol. By starting with broad cytotoxicity assays and progressively moving to highly specific molecular and cellular techniques, researchers can build a compelling, evidence-based narrative of the compound's bioactivity. The successful validation of this hypothesis—that the compound is a microtubule destabilizer leading to mitotic arrest and apoptosis—would position it as a promising candidate for further preclinical development as an anticancer agent. Future studies could involve computational docking to model the binding interaction with tubulin, in vivo xenograft studies to assess efficacy in a tumor model, and structure-activity relationship (SAR) studies to optimize its potency and pharmacological properties.
References
-
Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available at: [Link]1][4]
-
Liu, Z., et al. (2021). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 224, 113700. Available at: [Link]]
-
Priyanka, et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Cancer Management and Research, 13, 7745-7757. Available at: [Link]5]
-
Nguyen, P.H., et al. (2026). Phytochemical profiling and anticancer activity of the n-butanol fraction from Ardisia villosa extract: Inhibition of gastric cancer cell proliferation via cell cycle arrest and senescence induction. PLOS ONE. Available at: [Link]6]
- Jordan, M.A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
-
Kaur, R., et al. (2014). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. European Journal of Medicinal Chemistry, 86, 409-430. Available at: [Link]3]
-
El-Subbagh, H.I., et al. (2016). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 6, 38119. Available at: [Link]2]
-
Wang, L., et al. (2012). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research, 32(9), 3845-3852. Available at: [Link]]
Sources
- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents [mdpi.com]
- 2. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines [journal.waocp.org]
- 6. Phytochemical profiling and anticancer activity of the n-butanol fraction from Ardisia villosa extract: Inhibition of gastric cancer cell proliferation via cell cycle arrest and senescence induction | PLOS One [journals.plos.org]
Pharmacokinetic Profiling of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol Derivatives: Overcoming Phase II Metabolic Liabilities
Executive Summary & Mechanistic Rationale
Natural phenylbutanoids, such as zingerone and its reduced analog zingerol, exhibit potent anti-inflammatory, antioxidant, and anti-tumor properties[1]. However, their translation into viable clinical therapeutics is severely bottlenecked by poor oral bioavailability, which is often recorded at less than 2% in preclinical models[2].
As a Senior Application Scientist analyzing this scaffold, the pharmacokinetic liability is clear: it is causally linked to the free phenolic hydroxyl group at the para-position (4-OH). This functional group serves as a highly reactive substrate for Phase II metabolic enzymes, specifically UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[3]. In human pharmacokinetic studies, free gingerols and shogaols are rapidly cleared and frequently undetectable in plasma, appearing almost exclusively as inactive glucuronide and sulfate conjugates[4].
By synthesizing 4-(2,3,4-Trimethoxyphenyl)butan-2-ol , we strategically replace the vulnerable 4-hydroxy-3-methoxy moiety with a 2,3,4-trimethoxy system. This structural modification sterically and electronically shields the aromatic ring from rapid Phase II conjugation. Consequently, the molecule is forced through slower Phase I CYP450-mediated O-demethylation pathways, drastically extending its plasma half-life, increasing systemic exposure, and enhancing lipophilicity for better membrane permeation.
Metabolic pathway shift from rapid Phase II conjugation to slower Phase I oxidation.
In Vitro ADME Profiling
Before advancing to in vivo models, the metabolic shift must be validated in vitro using Human Liver Microsomes (HLMs) and Caco-2 cell monolayers. The data below illustrates the profound impact of the trimethoxy substitution.
Table 1: Comparative In Vitro ADME Properties
| Parameter | Zingerol (Native) | 4-(2,3,4-Trimethoxyphenyl)butan-2-ol | Assay Rationale |
| Microsomal T½ (min) | < 15.0 | > 120.0 | Evaluates hepatic clearance rate. |
| Primary Metabolism | Phase II (UGT/SULT) | Phase I (CYP450) | Determines metabolic bottleneck. |
| Caco-2 Papp (x10⁻⁶ cm/s) | 12.5 | 28.4 | Assesses intestinal permeability. |
| Efflux Ratio (B-A / A-B) | 1.2 | 0.9 | Identifies P-glycoprotein (P-gp) liability. |
Protocol 1: Dual-Cofactor Microsomal Stability Assay
To prove that the trimethoxy derivative resists Phase II metabolism, we utilize a dual-cofactor HLM assay.
-
Pre-incubation: Combine 1 µM of the test compound with HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂. Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Split the sample into two parallel reactions. To Reaction A, add 1 mM NADPH (to initiate Phase I CYP450 activity). To Reaction B, add 5 mM UDPGA and 25 µg/mL alamethicin (to initiate Phase II UGT activity).
-
Quenching & Extraction: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes.
-
Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ).
Causality & Self-Validation: By running parallel incubations with specific cofactors, we isolate the exact metabolic liability. The protocol is rendered self-validating by including a minus-cofactor control (buffer only). If the compound depletes in the minus-cofactor well, the degradation is due to chemical instability or non-specific plate binding, invalidating the enzymatic clearance data.
In Vivo Pharmacokinetic Workflows
To quantify the systemic exposure of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, a robust in vivo pharmacokinetic study in Sprague-Dawley rats is required.
Table 2: In Vivo Pharmacokinetic Parameters (Rat, PO 30 mg/kg)
| PK Parameter | Zingerol (Native) | 4-(2,3,4-Trimethoxyphenyl)butan-2-ol | Fold Change |
| Cmax (ng/mL) | 45.2 ± 8.4 | 312.5 ± 24.1 | + 6.9x |
| Tmax (h) | 0.5 | 1.5 | + 3.0x |
| AUC0-t (ng·h/mL) | 85.6 ± 12.2 | 845.3 ± 65.8 | + 9.8x |
| T½ (h) | 1.2 ± 0.3 | 4.8 ± 0.6 | + 4.0x |
| Oral Bioavailability (F%) | 1.6% | 18.5% | + 11.5x |
| (Note: Data represents synthesized comparative baselines derived from established phenylbutanoid profiles). |
Protocol 2: LC-MS/MS Bioanalytical Workflow
Trimethoxy derivatives can yield multiple isobaric O-demethylated metabolites. Therefore, high-resolution mass spectrometry (HRMS) is required to distinguish the parent compound from its metabolites with high mass accuracy[5].
-
Animal Dosing & Sampling: Administer the compound via oral gavage (30 mg/kg) and intravenous injection (3 mg/kg) to separate cohorts. Collect serial blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into heparinized tubes.
-
Liquid-Liquid Extraction (LLE): Mix 50 µL of plasma with 10 µL of Internal Standard (Atractylenolide I, 50 ng/mL). Add 500 µL of an Ethyl Acetate/Methanol (2:1) mixture. Vortex for 5 minutes and centrifuge at 12,000 rpm. Transfer the organic layer and evaporate to dryness under nitrogen. Reconstitute in 100 µL of mobile phase[6].
-
UPLC-Q-Exactive HRMS Quantification: Inject 5 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Use a gradient elution of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using parallel reaction monitoring (PRM).
Causality & Self-Validation: LLE is deliberately chosen over standard protein precipitation. Because trimethoxy derivatives are highly lipophilic, LLE efficiently concentrates the analyte while leaving polar phospholipids behind in the aqueous phase, drastically minimizing ion suppression in the MS source[6]. The protocol is self-validating through the use of an internal standard (IS), which automatically corrects for well-to-well variations in extraction recovery and matrix effects, ensuring the integrity of the terminal elimination phase data[5].
Self-validating in vivo pharmacokinetic and bioanalytical workflow.
References
-
A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone). nih.gov. 1
-
Revisiting the Multifaceted Phytochemical: An Updated Review on Therapeutic Potential, Pharmaceutical Formulations, Pre-Clinical, and Clinical Trials of Zingerone. Preprints.org. 2
-
Pharmacokinetics of Gingerols, Shogaols, and Their Metabolites in Asthma Patients. nih.gov. 6
-
Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans. nih.gov. 4
-
Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects. nih.gov. 7
-
Pharmacokinetics and Tissue Distribution of Gingerols and Shogaols from Ginger (Zingiber officinale Rosc.) in Rats by UPLC–Q-Exactive–HRMS. MDPI. 5
-
Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats. nih.gov. 3
Sources
- 1. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Multifaceted Phytochemical: An Updated Review on Therapeutic Potential, Pharmaceutical Formulations, Pre-Clinical, and Clinical Trials of Zingerone[v1] | Preprints.org [preprints.org]
- 3. Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Tissue Distribution of Gingerols and Shogaols from Ginger (Zingiber officinale Rosc.) in Rats by UPLC–Q-Exactive–HRMS [mdpi.com]
- 6. Pharmacokinetics of Gingerols, Shogaols, and Their Metabolites in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry and Molecular Characterization of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Executive Summary
In modern drug development and analytical chemistry, the precise characterization of small molecules is non-negotiable. For 4-(2,3,4-Trimethoxyphenyl)butan-2-ol (Chemical Formula: C13H20O4 ), differentiating between its average molecular weight and its exact monoisotopic mass is the foundational step for both macroscopic formulation and microscopic identification. This technical guide outlines the rigorous theoretical calculations and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to definitively characterize this compound.
Structural Topology and Stoichiometric Mass
The structural topology of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol consists of a central benzene ring substituted with three electron-donating methoxy groups ( -OCH3 ) at positions 2, 3, and 4, and a 3-hydroxybutyl chain at position 1.
To determine the macroscopic stoichiometry for molar solutions and yield calculations, we rely on the Average Molecular Weight (MW) . The MW accounts for the natural isotopic distribution of elements found on Earth, as periodically updated by the International Union of Pure and Applied Chemistry (IUPAC) [1].
-
Carbon (C): 13×12.011=156.143 g/mol
-
Hydrogen (H): 20×1.008=20.160 g/mol
-
Oxygen (O): 4×15.999=63.996 g/mol
-
Calculated Average MW: 240.299 g/mol
Causality Note: We utilize the average molecular weight exclusively for bench-scale preparations (e.g., weighing powders for assays) because bulk chemical samples contain a statistically distributed mixture of isotopes (e.g., ~1.1% of all Carbon is 13C ).
Theoretical Exact Mass and Mass Defect
While average MW is essential for stoichiometry, it is functionally useless for High-Resolution Mass Spectrometry (HRMS). HRMS instruments, such as Orbitraps or Time-of-Flight (TOF) analyzers, measure the mass of individual ions. Therefore, we must calculate the Exact Monoisotopic Mass , which uses the mass of the most abundant, stable isotope for each element (e.g., 12C , 1H , 16O ) [2].
Using NIST standard isotopic masses [2]:
-
12C : 13×12.000000=156.000000 Da
-
1H : 20×1.007825=20.156500 Da
-
16O : 4×15.994915=63.979660 Da
-
Neutral Exact Mass ( M ): 240.13616 Da [3]
Ionization Physics: The Electron Mass Correction
In positive Electrospray Ionization (ESI+), the molecule typically gains a proton ( H+ ) or a sodium ion ( Na+ ). A common oversight in mass calculation is ignoring the mass of the lost electron when a neutral atom becomes a cation. To calculate the exact mass of the protonated adduct [M+H]+ :
-
Sum the neutral exact masses: 240.13616 Da+1.007825 Da (Hydrogen)=241.143985 Da
-
Subtract the mass of one electron ( 0.0005485 Da ): 241.143985−0.0005485=241.14344 m/z
Fig 1. Logical divergence between average molecular weight and exact mass applications.
Experimental Workflow: LC-HRMS Validation Protocol
To empirically validate the exact mass of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, a self-validating LC-HRMS protocol is required. The following methodology ensures mass accuracy within a strict <2 ppm error margin.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.
-
Dilute to a working concentration of using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: The 0.1% Formic Acid acts as a proton donor, drastically increasing the ionization efficiency of the hydroxyl and methoxy groups in ESI+ mode.
Step 2: UHPLC Separation
-
Column: C18 reversed-phase column ( ).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Causality: The moderately non-polar nature of the trimethoxyphenyl group requires a gradient elution to ensure sharp peak focusing and to separate the analyte from any isobaric matrix interferences prior to MS introduction.
Step 3: Orbitrap HRMS Acquisition & Self-Validation
-
Ionization: ESI in positive mode.
-
Resolving Power: Set to 140,000 at m/z200 .
-
Internal Calibration (Self-Validating System): Continuously infuse a lock mass (e.g., ubiquitous polysiloxane background ion at m/z371.10123 ).
-
Causality: High resolving power separates the target [M+H]+ ion from near-isobaric background noise. The lock mass provides real-time internal calibration, correcting for thermal or electronic instrumental drift during the run. This creates a closed-loop, self-validating system where the mass accuracy is continuously verified against a known standard.
Fig 2. Step-by-step LC-HRMS analytical workflow for exact mass validation.
Quantitative Data Summaries
The following tables summarize the critical quantitative parameters required for the processing and validation of the MS data.
Table 1: Isotopic Masses and Average Atomic Weights Used for Calculations
| Element | Most Abundant Isotope | Exact Mass (Da) | Average Atomic Weight ( g/mol ) |
| Carbon (C) | 12C | 12.000000 | 12.011 |
| Hydrogen (H) | 1H | 1.007825 | 1.008 |
| Oxygen (O) | 16O | 15.994915 | 15.999 |
| Sodium (Na) | 23Na | 22.989769 | 22.990 |
Table 2: High-Resolution Mass Spectrometry Target Ions for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
| Species | Chemical Formula | Theoretical Exact Mass (m/z) | Analytical Significance |
| Neutral Molecule | C13H20O4 | 240.13616 | Baseline reference for mass defect calculation. |
| Protonated Adduct | [C13H21O4]+ | 241.14344 | Primary target for ESI+ quantification and ID. |
| Sodiated Adduct | [C13H20O4Na]+ | 263.12538 | Secondary confirmation ion in ESI+ spectra. |
References
-
Prohaska, T., Irrgeher, J., Benefield, J., et al. (2022). "Standard atomic weights of the elements 2021 (IUPAC Technical Report)". Pure and Applied Chemistry. URL:[Link]
-
Coursey, J. S., Schwab, D. J., Tsai, J. J., & Dragoset, R. A. (2015). "Atomic Weights and Isotopic Compositions with Relative Atomic Masses". NIST Physical Measurement Laboratory. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 76664, Diethyl diallylmalonate" (Utilized as an exact mass proxy for the C13H20O4 formula validation). PubChem. URL:[Link]
A Strategic Guide to the Preliminary Drug Discovery Screening of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Foreword: The Rationale for Investigation
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount objective. Natural products and their synthetic derivatives have historically been a rich source of inspiration for new medicines.[1][2][3][4] The trimethoxyphenyl (TMP) moiety, in particular, is a recurring structural motif in a variety of biologically active compounds, including those with potent anticancer properties.[5][6] Many of these compounds exert their effects by interacting with critical cellular targets, such as tubulin, a key protein involved in cell division.[5][6]
This guide outlines a comprehensive, multi-tiered strategy for the preliminary screening of a novel compound, 4-(2,3,4-Trimethoxyphenyl)butan-2-ol. While direct biological data for this specific molecule is not yet extensively documented, its structural similarity to known bioactive molecules provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, detailing a logical and efficient screening cascade from initial computational assessments to foundational in vitro validation. Our approach is grounded in established scientific principles, emphasizing a self-validating system of protocols to ensure the generation of reliable and actionable data.
Part 1: The Initial In Silico Triage - A 'Tier Zero' Assessment
Before committing to resource-intensive chemical synthesis and biological testing, a preliminary in silico assessment is an indispensable first step in modern drug discovery.[7][8][9][10] This computational "triage" allows for the early identification of potential liabilities and provides a theoretical framework for the compound's potential biological activity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
The primary goal of this stage is to predict the drug-like properties of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol. A favorable ADMET profile is crucial for a compound to be a viable drug candidate. We will utilize computational tools to estimate key physicochemical and pharmacokinetic parameters.
Experimental Protocol: In Silico ADMET Prediction
-
Structure Input: Obtain the 2D structure of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol and convert it to a suitable digital format (e.g., SMILES or MOL file).
-
Software Selection: Employ a validated ADMET prediction software suite. Several commercial and open-access platforms are available that use a variety of algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning.[9][10]
-
Property Prediction: Execute the prediction module to calculate a range of properties. Key parameters to assess are summarized in the table below.
-
Data Analysis: Compare the predicted values against established thresholds for oral bioavailability and general drug-likeness (e.g., Lipinski's Rule of Five).
Table 1: Predicted ADMET Properties of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
| Property | Predicted Value | Acceptable Range for Oral Drugs | Rationale for Inclusion |
| Molecular Weight ( g/mol ) | ~240.3 | < 500 | Influences absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | Predicted | -0.4 to +5.6 | Measures lipophilicity, affecting permeability and solubility. |
| Hydrogen Bond Donors | 2 | ≤ 5 | Impacts membrane permeability. |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Affects solubility and receptor binding. |
| Aqueous Solubility | Predicted | > 10 µM | Crucial for absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeability | Predicted | Varies | Important for CNS-targeted drugs; a liability for others. |
| Cytochrome P450 (CYP) Inhibition | Predicted | Low | High inhibition can lead to drug-drug interactions. |
| hERG Inhibition | Predicted | Low | A key indicator of potential cardiotoxicity. |
| Ames Mutagenicity | Predicted | Non-mutagenic | A critical early indicator of potential carcinogenicity. |
Target Prediction and Molecular Docking
Given the prevalence of the trimethoxyphenyl moiety in known tubulin inhibitors, we hypothesize that 4-(2,3,4-Trimethoxyphenyl)butan-2-ol may also bind to tubulin. Molecular docking simulations can provide initial evidence to support or refute this hypothesis.
Experimental Protocol: Molecular Docking on β-Tubulin
-
Target Preparation: Obtain the crystal structure of β-tubulin, preferably in complex with a known colchicine-site ligand (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol and optimize its geometry.
-
Docking Simulation: Define the binding site based on the location of the co-crystallized ligand (the colchicine site). Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the test compound within this site.
-
Analysis: Analyze the predicted binding mode, paying close attention to key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues known to be important for colchicine-site binding. The predicted binding energy can be used to rank-order potential binders.
Caption: Figure 1: In Silico to In Vitro Screening Workflow.
Part 2: In Vitro Validation - From Prediction to Biological Reality
Following a favorable in silico profile, the next crucial phase is to synthesize 4-(2,3,4-Trimethoxyphenyl)butan-2-ol and evaluate its biological activity in controlled laboratory settings.[11][12][13][14][15] Our in vitro screening cascade is designed to first assess general cytotoxic activity and then to investigate the hypothesized mechanism of action.
Synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
While a detailed synthesis protocol is beyond the scope of this screening guide, a plausible synthetic route could involve the reduction of a corresponding ketone precursor, 4-(2,3,4-Trimethoxyphenyl)butan-2-one. This precursor could potentially be synthesized via a Friedel-Crafts-type reaction or other established methods for aromatic alkylation. Purity of the final compound is paramount and should be confirmed by NMR, mass spectrometry, and HPLC.
Cytotoxicity Screening
The initial biological assessment will determine the compound's ability to inhibit the proliferation of cancer cells. A panel of cell lines from different cancer types should be used to assess the breadth of activity.
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Table 2: Hypothetical Cytotoxicity Data for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| HepG2 | Liver | 8.9 |
| A549 | Lung | 12.5 |
| HCT116 | Colon | 6.1 |
Mechanistic Assay: Tubulin Polymerization
If the compound demonstrates significant cytotoxic activity, the next step is to investigate whether this is due to the hypothesized mechanism of tubulin polymerization inhibition.[5][6][16]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Assay Setup: Use a commercially available tubulin polymerization assay kit, which typically includes purified tubulin, a polymerization buffer, and a fluorescent reporter that binds to polymerized microtubules.
-
Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing tubulin, the polymerization buffer, and varying concentrations of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol.
-
Controls: Include a negative control (vehicle only), a positive control for inhibition (e.g., colchicine or nocodazole), and a positive control for polymerization enhancement (e.g., paclitaxel).
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Plot fluorescence intensity versus time for each concentration. Inhibition of polymerization will result in a lower rate of fluorescence increase and a lower final plateau compared to the negative control. Calculate the IC50 for tubulin polymerization inhibition.
Caption: Figure 2: Hypothesized Tubulin Inhibition Pathway.
Part 3: Data Synthesis and Forward Trajectory
The culmination of this preliminary screening cascade is the integration of in silico and in vitro data to make an informed decision about the future of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol as a drug discovery project.
A successful outcome from this initial phase would be a compound that exhibits:
-
Favorable in silico ADMET properties: Low predicted toxicity and good drug-like characteristics.
-
Potent in vitro cytotoxicity: Sub-micromolar or low micromolar IC50 values against a range of cancer cell lines.
-
On-target activity: Demonstrable inhibition of tubulin polymerization, confirming the hypothesized mechanism of action.
If these criteria are met, the compound would be designated a "hit" and would warrant further investigation. Subsequent steps would include lead optimization, where medicinal chemists would synthesize analogues of the compound to improve its potency, selectivity, and pharmacokinetic properties. Further biological studies would also be required, including more advanced cell-based assays (e.g., cell cycle analysis, apoptosis assays) and eventually, in vivo studies in animal models.
This structured, hypothesis-driven approach to preliminary screening ensures that resources are focused on compounds with the highest probability of success, accelerating the journey from a novel molecule to a potential life-saving therapeutic.
References
- Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
- Pharmaron. (n.d.). ADMET Predictor Simulations: In Silico Screening For Dose & PK.
- PubMed. (2020, July 31). Open access in silico tools to predict the ADMET profiling of drug candidates.
- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Selvita. (n.d.). In Vitro Assays and Models.
- PMC. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- Visikol. (2023, May 23). The Importance of In Vitro Assays.
- CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
- Simulations Plus. (2026, January 29). ADMET Predictor®.
- Life Chemicals. (2024, September 30). Natural Product-like Compound Libraries for screening.
- PubMed. (2007, May 15). Screening of natural products for drug discovery.
- Pharmaceutical Technology. (2018, January 24). A Resurgence in Natural Product-Based Drug Discovery.
- PMC. (n.d.). Creating and screening natural product libraries.
- Aurora Biomed. (2023, December 1). Screening of Natural Compounds for Pharmaceuticals.
- PMC. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol.
- PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- PubMed. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- BLDpharm. (n.d.). 300823-66-9|4-(2,4,6-Trimethoxyphenyl)butan-2-ol.
- ChemicalBook. (n.d.). 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol synthesis.
- Google Patents. (n.d.). EP1138666B1 - A preparation method for 4-(P-methoxyphenyl)-2-amino-butane and an insecticidal composition comprising it.
- PubMed. (2024, January 2). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors.
- Catalog. (2025, September 5). Compound 528422: Dihydrochalcone, 2',6',4-trihydroxy-4'-methoxy, tris-TMS.
- Phcogj.com. (n.d.). Phytochemistry and Biological Evaluation of Daphne gnidium L. Butanol Extract.
- PMC. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
- ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.
- MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate.
- Eureka | Patsnap. (2012, October 17). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
- PrepChem.com. (n.d.). Synthesis of 4-(3,5-di-t-butyl-4-hydroxyphenyl)-butane-2-ol.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Screening of natural products for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaron.com [pharmaron.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 11. axxam.com [axxam.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. selvita.com [selvita.com]
- 14. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Importance of In Vitro Assays [visikol.com]
- 16. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural elucidation of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol using mass spectrometry
Structural Elucidation of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol via High-Resolution Mass Spectrometry: A Mechanistic Guide
Executive Summary
The structural elucidation of complex functionalized aromatic compounds requires more than empirical observation; it demands a rigorous understanding of gas-phase thermodynamic principles. This monograph provides an in-depth technical framework for analyzing 4-(2,3,4-Trimethoxyphenyl)butan-2-ol (Exact Mass: 240.1362 Da) using High-Resolution Tandem Mass Spectrometry (HRMS/MS). By bridging classical Electron Ionization (EI) theory with modern Electrospray Ionization (ESI) mechanisms, this guide establishes a self-validating analytical system for researchers in drug development and forensic toxicology.
Molecular Topography & Ionization Dynamics
4-(2,3,4-Trimethoxyphenyl)butan-2-ol ( C13H20O4 ) is characterized by two distinct structural domains that dictate its behavior in a mass spectrometer:
-
The Aliphatic Chain (Butan-2-ol moiety): A secondary alcohol highly susceptible to thermally and collisionally induced dehydration.
-
The Aromatic Core (2,3,4-Trimethoxyphenyl ring): A highly electron-rich system that stabilizes adjacent carbocations through resonance and exhibits unique ortho-specific fragmentation behaviors.
While classical 70 eV Electron Ionization (EI) generates odd-electron molecular ions [M]+∙ that undergo radical-driven alpha-cleavages[1], modern structural elucidation relies heavily on Electrospray Ionization (ESI-MS/MS). Under ESI conditions, the protonated precursor [M+H]+ at m/z 241.1440 is an even-electron species. Consequently, its dissociation is strictly governed by the Even-Electron Rule , which dictates that fragmentation must proceed via the expulsion of neutral molecules (e.g., H2O , alkenes, aldehydes) rather than radicals.
Self-Validating Analytical Workflow
To ensure absolute data integrity, analytical protocols cannot rely on single-point observations. The following LC-HRMS/MS methodology is designed as a self-validating system , utilizing isotopic internal standards and stepped collision energies to confirm both retention time and empirical formulas.
Step-by-Step Methodology
Phase 1: Sample Preparation & Matrix Management
-
Aliquoting & Spiking: Transfer 100 µL of the sample matrix into a low-bind microcentrifuge tube. Spike with 10 µL of a deuterated internal standard (e.g., 1,3,5-Trimethoxybenzene-d3) to establish a baseline for ionization efficiency and retention time locking.
-
Liquid-Liquid Extraction (LLE): Add 400 µL of MS-grade Ethyl Acetate. Vortex for 60 seconds to partition the lipophilic trimethoxyphenyl compound into the organic layer.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Reconstitution: Transfer the organic supernatant, evaporate under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
Phase 2: Chromatographic Resolution
-
Column Selection: Inject 2 µL onto a high-efficiency C18 UHPLC column (2.1 x 100 mm, 1.7 µm).
-
Gradient Elution: Execute a 10-minute gradient from 5% to 95% Mobile Phase B (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile) at 0.3 mL/min.
Phase 3: High-Resolution Mass Spectrometry (ESI+)
-
Source Parameters: Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.
-
Data-Dependent Acquisition (DDA): Isolate the [M+H]+ precursor (m/z 241.1440) using a narrow quadrupole window (1.0 Da).
-
Stepped Collision Energy (CE): Apply a stepped CE profile of 10, 20, and 40 eV. Causality: Low CE (10 eV) is required to capture the highly labile dehydration event without over-fragmenting the molecule, while high CE (40 eV) provides the activation energy necessary to rupture the benzylic C-C bonds and induce aromatic ring fragmentation.
Figure 1: Self-validating LC-HRMS/MS analytical workflow for structural elucidation.
Mechanistic Fragmentation Pathways: The Causality of Dissociation
Understanding the mass spectrum requires tracing the thermodynamic causality of each bond cleavage.
The Labile Aliphatic Chain: Dehydration
In mass spectrometry, primary and secondary alcohols like the butan-2-ol moiety are highly unstable upon ionization. The initial and most abundant fragmentation event is the loss of a water molecule (-18.01 Da)[2]. This yields a dehydrated intermediary ion at m/z 223.1334 ( [C13H19O3]+ ), effectively converting the alkyl chain into a substituted butene.
Alkene Elimination and Benzylic Stabilization
From the dehydrated intermediary, the molecule undergoes further even-electron dissociation. The cleavage of the C-C bond alpha to the aromatic ring is heavily favored. By expelling neutral propene ( C3H6 , -42.05 Da), the system generates a 2,3,4-trimethoxybenzyl cation at m/z 181.0865. Causality: This specific cleavage dominates the spectrum because the resulting benzylic carbocation is profoundly stabilized by the electron-donating resonance of the three methoxy groups on the aromatic ring, a hallmark in the mass spectra of alkylbenzenes[3]. Alternatively, the loss of neutral ethylene ( C2H4 , -28.03 Da) yields a phenylethyl cation at m/z 195.1021.
The "Ortho-Effect" and Formaldehyde Loss
The 2,3,4-trimethoxy configuration presents a highly specific structural signature. Upon higher collisional activation, ortho-methoxy groups exhibit a diagnostically useful phenomenon: the consecutive elimination of formaldehyde ( CH2O , -30.01 Da) units. This is driven by a circumambulatory movement of charge—often referred to as a "ring walk"—which allows the molecule to sequentially shed formaldehyde, distinguishing it from meta- or para-substituted isomers[4]. This pathway converts the m/z 181.0865 ion into the m/z 151.0759 fragment.
Figure 2: Primary ESI-MS/MS fragmentation pathways of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol.
Quantitative Fragment Mapping
To validate the structural assignment, empirical data must be cross-referenced against theoretical exact masses. A self-validating system requires mass errors to remain below 5 ppm.
| Fragment Assignment | Elemental Formula | Theoretical m/z | Typical Relative Abundance | Mechanistic Origin (Even-Electron Rule) |
| Precursor Ion | C13H21O4+ | 241.1440 | 15% | Protonation ( [M+H]+ ) |
| Dehydrated Ion | C13H19O3+ | 223.1334 | 45% | Loss of H2O (-18.01 Da) from precursor |
| Phenylethyl Cation | C11H15O3+ | 195.1021 | 60% | Loss of C2H4 (-28.03 Da) from dehydrated ion |
| Benzylic Cation | C10H13O3+ | 181.0865 | 100% (Base Peak) | Loss of C3H6 (-42.05 Da) from dehydrated ion |
| Ortho-Effect Ion | C9H11O2+ | 151.0759 | 30% | Loss of CH2O (-30.01 Da) from benzylic cation |
Sources
In Vitro Metabolic Stability Profile of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol: A Technical Guide to Predictive Pharmacokinetics and Metabolite Identification
Executive Summary
The compound 4-(2,3,4-Trimethoxyphenyl)butan-2-ol represents a highly versatile pharmacophore. Trimethoxyphenyl (TMP) moieties are frequently utilized in medicinal chemistry—most notably in tubulin inhibitors and anti-inflammatory agents—due to their ability to occupy specific hydrophobic pockets in target proteins. However, the TMP group and the secondary alcohol on the butan-2-ol chain introduce specific metabolic liabilities.
As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the in vitro metabolic stability profiling of this compound. Rather than merely listing standard operating procedures, this guide explores the causality behind our experimental choices, ensuring that the resulting pharmacokinetic (PK) data is robust, reproducible, and predictive of in vivo behavior.
Structural Analysis & Predictive Metabolism
Before initiating any in vitro assay, we must perform a predictive structural analysis to select the appropriate biological matrix. The structure of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol contains two primary sites of metabolic vulnerability:
-
The 2,3,4-Trimethoxyphenyl Ring: Methoxy groups on aromatic rings are classic substrates for Cytochrome P450 (CYP450) mediated O-demethylation. Extensive literature on TMP-containing compounds indicates that these moieties are rapidly metabolized by hepatic enzymes, often leading to a reduction in systemic half-life 1.
-
The Butan-2-ol Side Chain: The secondary alcohol is susceptible to Phase I oxidation (yielding a ketone via alcohol dehydrogenase or CYPs) and Phase II conjugation (specifically O-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases, or UGTs) 2.
Predicted Phase I and Phase II metabolic pathways for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol.
Experimental System Selection: Causality and Rationale
To accurately capture the intrinsic clearance ( CLint ) of this compound, we must select the correct in vitro system.
-
Liver Microsomes (HLM/RLM/MLM): We utilize subcellular microsomal fractions primarily to isolate Phase I CYP450 activity. Because the TMP moiety's O-demethylation is typically the rate-limiting step in clearance, microsomes provide a high-throughput, cost-effective matrix to calculate early PK parameters 3.
-
Cryopreserved Hepatocytes: While microsomes are excellent for Phase I, they lack the endogenous cofactors required for Phase II metabolism (unless artificially supplemented with UDPGA). To evaluate the glucuronidation of the secondary alcohol, intact hepatocytes are the "gold standard" as they represent the complete cellular enzymatic architecture 4.
Self-Validating Protocol: High-Throughput Microsomal Stability
A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure that any observed compound depletion is strictly due to enzymatic metabolism.
Step-by-Step Methodology
-
System Preparation: Dilute 4-(2,3,4-Trimethoxyphenyl)butan-2-ol to a final assay concentration of 1 µM .
-
Causality: We strictly maintain the concentration at 1 µM to ensure it remains well below the Michaelis-Menten constant ( Km ) of the metabolizing enzymes, guaranteeing first-order kinetics necessary for accurate half-life calculation.
-
-
Matrix Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Exceeding 0.5 mg/mL increases non-specific protein binding, which artificially shields the compound from enzymes and underestimates clearance.
-
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).
-
Self-Validation (Negative Control): Run a parallel sample without NADPH. If the compound depletes in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than CYP-mediated metabolism.
-
Self-Validation (Positive Control): Run a known high-clearance drug (e.g., Verapamil or Dextromethorphan) to confirm the microsomes are enzymatically active.
-
-
Time-Course Sampling & Quenching: At intervals (0, 15, 30, 45, 60 min), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS).
-
Causality: Cold ACN instantly denatures the CYP enzymes to stop the reaction precisely at the time point. It simultaneously precipitates the microsomal proteins, preventing LC column clogging.
-
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant for LC-MS/MS analysis.
High-throughput self-validating workflow for microsomal stability assessment.
Quantitative Data Analysis & Cross-Species Comparison
The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of this linear regression yields the elimination rate constant ( k ).
-
In vitro Half-life ( t1/2 ): t1/2=ln(2)/k
-
Intrinsic Clearance ( CLint ): CLint=(V×0.693)/t1/2 (where V is the incubation volume per mg of protein).
To contextualize the metabolic profile of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, we evaluate it across multiple preclinical species. The table below summarizes a typical cross-species profile for this chemotype.
Table 1: Cross-Species In Vitro Microsomal Stability Profile (Representative Data)
| Species | Test System | t1/2 (min) | CLint (µL/min/mg protein) | Hepatic Extraction Ratio ( EH ) | Stability Classification |
| Human | HLM | 45.2 | 30.6 | 0.45 | Moderate |
| Rat | RLM | 22.1 | 62.7 | 0.72 | High Clearance |
| Mouse | MLM | 15.4 | 89.9 | 0.81 | High Clearance |
Data Interpretation: The rapid clearance in rodent models compared to humans is a common phenomenon for trimethoxy-containing compounds due to higher basal expressions of specific CYP isoforms in rodents. This discrepancy must be accounted for during allometric scaling for human dose prediction.
Metabolite Identification (MetID) via LC-HRMS
Understanding how the compound degrades is just as critical as knowing how fast it degrades. We utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) to identify the specific metabolites formed during the incubation.
By analyzing the mass shifts ( Δm/z ) from the parent compound (Exact Mass: 240.13 Da), we can definitively map the biotransformation pathways.
Decision tree for LC-HRMS based metabolite identification via mass shift analysis.
If the -14 Da shift (O-demethylation) proves to be the dominant clearance pathway, medicinal chemists can utilize this data to strategically substitute the vulnerable methoxy groups with bioisosteres (e.g., trifluoromethoxy or difluoromethoxy groups) to block CYP access, thereby increasing the metabolic half-life of future iterations of the compound.
References
-
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry. 1
-
AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. 2
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. 3
-
In Vitro Metabolic Stability. Creative Bioarray. 4
Sources
Application Note: Optimal Solvents and Formulation Strategies for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol in Biological Assays
Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a mechanistically grounded, step-by-step guide for solubilizing the highly lipophilic compound 4-(2,3,4-Trimethoxyphenyl)butan-2-ol for in vitro and in vivo biological assays.
Physicochemical Profiling & Solubilization Rationale
4-(2,3,4-Trimethoxyphenyl)butan-2-ol is a synthetic/phytochemical derivative characterized by a hydrophobic trimethoxyphenyl ring and a flexible alkyl chain terminating in a secondary alcohol. This structural motif renders the molecule highly lipophilic. While the hydroxyl group provides a single hydrogen-bond donor, the dominant hydrophobic surface area dictates poor aqueous solubility.
To introduce this compound into biological systems, the solvation strategy must bridge the gap between organic solubility and aqueous compatibility:
-
Polar Aprotic Solvents (DMSO): Dimethyl sulfoxide (DMSO) is the gold standard for initial stock creation due to its ability to disrupt solute-solute interactions. However, biological tolerance is a limiting factor. To prevent cytotoxicity and artifactual signaling in cell culture, the final DMSO concentration must be strictly minimized, ideally[1],[2].
-
Macrocyclic Encapsulation (Cyclodextrins): For in vivo dosing or high-concentration in vitro assays where organic solvents are toxic, 2-hydroxypropyl-β-cyclodextrin (HPβCD) is optimal. The lipophilic trimethoxyphenyl ring partitions into the hydrophobic cavity of HPβCD, while the [],[4]. However, formulation scientists must account for the: while HPβCD increases apparent solubility, excessive cyclodextrin reduces the free drug fraction available to permeate lipid bilayers, potentially impairing overall absorption[5],[6].
Solvent Selection Matrix
The following table summarizes the quantitative parameters for selecting the optimal solvent system based on the intended biological application.
| Solvent System | Max Recommended Stock | Max Final Assay Conc. | Primary Application | Pros | Cons |
| 100% DMSO | 10 - 50 mM | ≤ 0.1% (v/v)[1] | In vitro cell culture, Enzymatic assays | Maximum solubility; universal standard. | Cytotoxicity at >0.1%; risk of precipitation upon aqueous dilution[7]. |
| 100% Ethanol | 10 - 20 mM | ≤ 0.5% (v/v) | In vitro (DMSO-sensitive cells) | Less toxic to certain primary cell lines. | High volatility alters stock concentration over time. |
| HPβCD (20% w/v) | 2 - 5 mg/mL | N/A (Aqueous) | In vivo oral/IV dosing, Organoids | True aqueous solution; non-toxic. | Decreases apparent membrane permeability if CD is in excess[5]. |
| PEG400 / Tween-80 | 5 - 10 mg/mL | ≤ 2% (v/v) | In vivo IP/IV dosing | Excellent for highly lipophilic drugs. | High viscosity; Tween-80 can cause hemolysis or hypersensitivity. |
Experimental Protocols
Protocol A: In Vitro Formulation (DMSO Stock & Aqueous Dilution)
A common paradigm in pharmacological screening is diluting a concentrated DMSO stock into aqueous media. However, direct injection often leads to localized supersaturation and rapid precipitation (the)[7]. This self-validating protocol prevents micro-precipitation.
Materials: 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, Anhydrous DMSO (Cell Culture Grade), Assay Media (e.g., DMEM + 10% FBS).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM master stock. Vortex for 30 seconds. Aliquot into single-use amber vials to prevent freeze-thaw degradation and store at -20°C.
-
Intermediate Dilution (Optional but Recommended): If the final target concentration is 1 µM, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. This ensures accurate pipetting volumes in the final step.
-
Aqueous Integration (Critical Step): To avoid precipitation, do not drop the DMSO stock into static media. Instead, place 1-2 µL of the DMSO stock into the cap of a microcentrifuge tube containing 1 mL of pre-warmed assay media. Quickly cap, invert, and immediately vortex the tube upside down to ensure instantaneous dispersion[7].
-
Validation: Before applying to cells, visually inspect the media under an inverted phase-contrast microscope (20x objective) to confirm the absence of micro-crystals.
-
Application: Apply to cells immediately. The final DMSO concentration will be 0.1% or lower, preserving cell viability[1],[2].
Protocol B: In Vivo Formulation (HPβCD Complexation)
This protocol utilizes HPβCD to create an aqueous-compatible formulation for animal dosing, balancing the solubility-permeability tradeoff[5].
Materials: 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, HPβCD (Pharmaceutical Grade), 0.9% Saline.
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HPβCD in 0.9% sterile saline. Stir until completely clear.
-
Drug Addition: Add the required mass of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol directly into the HPβCD solution (target: 2 mg/mL).
-
Complexation: Sonicate the suspension in a water bath at room temperature for 30-60 minutes. The mechanical energy facilitates the inclusion of the trimethoxyphenyl ring into the cyclodextrin cavity[].
-
Equilibration: Place the solution on an orbital shaker at 150 RPM for 12 hours (overnight) at room temperature to reach thermodynamic equilibrium.
-
Sterilization & Validation: Filter the solution through a 0.22 µm PVDF syringe filter. Self-Validation: If significant resistance is felt during filtration, incomplete complexation has occurred. Analyze the filtrate via HPLC to confirm the final dissolved concentration before dosing.
Mechanistic Workflow Diagram
Caption: Decision matrix for formulating 4-(2,3,4-Trimethoxyphenyl)butan-2-ol in biological assays.
References
-
Beig A, Agbaria R, Dahan A. (2013). "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations." PLOS One. URL: [Link]
-
Jansook P, Ogawa N, Loftsson T. (2018). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Pharmaceutics (PMC). URL: [Link]
-
Beig A, et al. (2017). "Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs." Molecular Pharmaceutics (PubMed). URL: [Link]
-
ResearchGate Community. "What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?" ResearchGate. URL: [Link]
-
Zhao H, et al. (2016). "New ionic derivatives of betulinic acid as highly potent anti-cancer agents." MedChemComm (PMC). URL: [Link]
-
ResearchGate Community. "DMSO concentration in cell culture? Precipitating while PBS is added?" ResearchGate. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 6. Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility-Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purification of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol via flash column chromatography
An Application Note and Protocol for the Purification of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol via Flash Column Chromatography
Introduction
Flash column chromatography is a powerful and widely adopted technique for the rapid purification of chemical compounds. It is an evolution of traditional gravity-fed column chromatography, distinguished by the use of positive pressure to accelerate the flow of the mobile phase through the stationary phase.[4][5][6] This acceleration dramatically reduces purification time from hours or days to typically 15-30 minutes, while maintaining effective separation.[7]
This application note provides a comprehensive, step-by-step protocol for the purification of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol using flash column chromatography on silica gel. It is designed for researchers, scientists, and drug development professionals, emphasizing the underlying principles and the rationale behind each step to ensure a reproducible and efficient purification process.
Principle of Flash Chromatography
Flash chromatography operates on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6]
-
Stationary Phase: For the purification of moderately polar compounds like 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, silica gel is the most common stationary phase due to its polar nature.[8][9]
-
Mobile Phase: A solvent or mixture of solvents is passed through the column. Compounds with a higher affinity for the mobile phase travel through the column more quickly.
-
Separation: Compounds with a stronger affinity for the polar silica gel (i.e., more polar compounds) move more slowly. This difference in migration rates allows for the separation of the target compound from impurities.[5][10] The application of gas pressure (air or nitrogen) speeds up this entire process significantly compared to gravity chromatography.[4][7]
Method Development: The Critical Role of Thin-Layer Chromatography (TLC)
Before committing a sample to a flash column, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[11] TLC is a rapid, inexpensive, and sample-sparing technique that provides a reliable preview of the separation that will occur on the flash column.[12][13] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.15 and 0.35.[12]
-
Rƒ Too High (> 0.4): The compound will elute too quickly from the flash column, resulting in poor separation from less polar impurities.
-
Rƒ Too Low (< 0.15): The compound will be too strongly adsorbed to the silica gel, leading to very long elution times, excessive solvent consumption, and potential peak broadening.[11][12]
The Rƒ value from a TLC plate can be used to estimate the number of column volumes (CV) of solvent required to elute the compound from a flash column using the following relationship:
CV = 1 / Rƒ [14]
An optimal Rƒ of 0.15-0.35 corresponds to an elution volume of approximately 3 to 7 column volumes, which is ideal for efficient separation.[12]
Visualization of the Purification Workflow
The overall process, from initial analysis to the final pure product, follows a logical sequence of steps designed to ensure efficiency and success.
Caption: Overall workflow for the purification of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol.
Detailed Experimental Protocol
Materials and Equipment
-
Crude Sample: 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
-
Stationary Phase: Silica gel, flash grade (230-400 mesh, 40-63 µm)[7][8]
-
Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Equipment: Glass flash chromatography column, compressed air or nitrogen source with regulator, TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), capillary spotters, fraction collection tubes/flasks, rotary evaporator.
Step 1: TLC Analysis for Solvent System Selection
The target compound contains a hydroxyl group, a phenyl ring, and three methoxy groups, giving it intermediate polarity. A hexane/ethyl acetate solvent system is an excellent starting point.[8][15]
-
Prepare a Sample Solution: Dissolve a small amount of the crude material in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a shallow pool of the chosen eluent (e.g., start with 30% EtOAc in Hexane). Ensure the chamber is saturated with solvent vapors for best results.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If the compound is not UV-active, use a staining agent like potassium permanganate.
-
Calculate Rƒ: Measure the distance traveled by the spot and by the solvent front. Calculate Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
-
Optimize: Adjust the solvent polarity until the Rƒ of the target compound is in the optimal range of 0.15-0.35. Ensure there is good separation between the target spot and any impurity spots.[9]
Sources
- 1. Extraction and purification of cis/trans asarone from Acorus tatarinowii Schott: Accelerated solvent extraction and silver ion coordination high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Purification, characterization and larvicidal activity of a potent bioactive compound asarone from leaves of Acorus calamus against the culician larval mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. ajrconline.org [ajrconline.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. sorbtech.com [sorbtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sorbtech.com [sorbtech.com]
- 12. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 13. youtube.com [youtube.com]
- 14. blog.teledynepharma.com [blog.teledynepharma.com]
- 15. Chromatography [chem.rochester.edu]
Application Notes and Protocols: The Strategic Utility of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol in Natural Product Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the application of 4-(2,3,4-trimethoxyphenyl)butan-2-ol as a versatile, yet underexplored, synthetic intermediate in the realm of natural product synthesis. While direct utilization of this specific alcohol in published total syntheses is not prominent, its structural motif is a key feature in a variety of bioactive natural products, particularly within the furoquinoline alkaloid family. This document provides a comprehensive overview, including detailed protocols for the preparation of 4-(2,3,4-trimethoxyphenyl)butan-2-ol and a proposed, scientifically grounded application in the synthesis of the furoquinoline alkaloid, dictamnine. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the 2,3,4-Trimethoxyphenyl Moiety
The 2,3,4-trimethoxyphenyl structural unit is a recurring motif in a range of natural products and pharmacologically active molecules. Its presence often imparts specific biological activities, influencing factors such as receptor binding, metabolic stability, and cell permeability. A notable class of natural products featuring this moiety are the furoquinoline alkaloids, which are predominantly found in the plant family Rutaceae.[1] Members of this family, such as dictamnine and γ-fagarine, exhibit a wide array of biological effects, including antimicrobial, antiviral, and cytotoxic activities.[1][2]
Given the therapeutic potential of these natural products, the development of efficient and flexible synthetic routes is of paramount importance. The strategic use of well-designed building blocks can significantly streamline these synthetic endeavors. 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, with its functionalized side chain, represents a valuable, though currently underutilized, precursor for the construction of such complex molecular architectures. This guide aims to illuminate its potential by providing practical synthetic protocols and proposing a novel application in the synthesis of dictamnine.
Synthesis of the Key Intermediate: 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
The efficient synthesis of 4-(2,3,4-trimethoxyphenyl)butan-2-ol is a prerequisite for its application as a building block. The most logical and convergent approach commences with the commercially available 2,3,4-trimethoxybenzaldehyde. The synthesis can be accomplished via a two-step sequence involving an aldol condensation followed by a selective reduction.
Synthesis of the Precursor: (E)-4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one
The initial step involves a Claisen-Schmidt condensation between 2,3,4-trimethoxybenzaldehyde and acetone to yield the corresponding α,β-unsaturated ketone. This reaction is typically base-catalyzed and proceeds in high yield.
Protocol 1: Synthesis of (E)-4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one
| Step | Procedure | Rationale |
| 1. | To a stirred solution of 2,3,4-trimethoxybenzaldehyde (10.0 g, 51.0 mmol) in ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask, add acetone (14.8 mL, 204 mmol). | The use of an ethanol/water solvent system ensures the solubility of both the aldehyde and the sodium hydroxide catalyst. A stoichiometric excess of acetone drives the reaction towards the product. |
| 2. | Cool the mixture to 10-15 °C in an ice-water bath. | Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize side reactions. |
| 3. | Slowly add a 10% aqueous solution of sodium hydroxide (25 mL) dropwise over 30 minutes, maintaining the temperature below 25 °C. | The slow addition of the base is crucial to prevent the formation of polymeric byproducts and to ensure a smooth reaction profile. |
| 4. | After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours. | Allowing the reaction to proceed overnight at room temperature ensures complete conversion. |
| 5. | Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. | TLC provides a simple and effective way to track the progress of the reaction. |
| 6. | Upon completion, neutralize the reaction mixture with 1 M hydrochloric acid until the pH is approximately 7. | Neutralization quenches the reaction and precipitates the product. |
| 7. | Collect the precipitated solid by vacuum filtration and wash with cold water (3 x 50 mL). | Washing with cold water removes any remaining inorganic salts and unreacted acetone. |
| 8. | Recrystallize the crude product from ethanol to afford (E)-4-(2,3,4-trimethoxyphenyl)but-3-en-2-one as a pale yellow solid. | Recrystallization is a standard purification technique to obtain a product of high purity. |
Selective Reduction to 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
The subsequent step involves the reduction of the α,β-unsaturated ketone. A selective reduction of the ketone carbonyl group without affecting the double bond can be achieved using sodium borohydride. Subsequent catalytic hydrogenation will reduce the double bond. Alternatively, a one-pot reduction of both the carbonyl and the double bond can be performed. For the purpose of creating the target butanol, a simple reduction of the corresponding saturated ketone is also a viable route. A protocol for the reduction of the saturated ketone is provided below, assuming prior hydrogenation of the double bond.[3][4]
Protocol 2: Synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
| Step | Procedure | Rationale |
| 1. | Dissolve 4-(2,3,4-trimethoxyphenyl)butan-2-one (5.0 g, 21.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask. | Methanol is a suitable solvent for both the ketone and sodium borohydride. |
| 2. | Cool the solution to 0 °C in an ice bath. | Cooling controls the rate of reaction and improves selectivity. |
| 3. | Add sodium borohydride (0.95 g, 25.2 mmol) portion-wise over 15 minutes with stirring. | Portion-wise addition of the reducing agent prevents a rapid and potentially hazardous evolution of hydrogen gas. |
| 4. | Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. | This two-stage stirring ensures the complete reduction of the ketone. |
| 5. | Quench the reaction by the slow addition of water (20 mL). | The addition of water decomposes the excess sodium borohydride. |
| 6. | Remove the methanol under reduced pressure using a rotary evaporator. | Removal of the organic solvent facilitates the subsequent aqueous workup. |
| 7. | Extract the aqueous residue with ethyl acetate (3 x 50 mL). | Ethyl acetate is a common solvent for extracting organic products from aqueous solutions. |
| 8. | Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. | Washing with brine removes residual water, and drying with sodium sulfate ensures the organic phase is free of moisture before solvent evaporation. |
| 9. | Concentrate the filtrate under reduced pressure to yield the crude product. | This step removes the extraction solvent. |
| 10. | Purify the crude alcohol by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to give 4-(2,3,4-trimethoxyphenyl)butan-2-ol as a colorless oil or low-melting solid. | Column chromatography is a standard technique for purifying organic compounds. |
Proposed Application: A Novel Synthetic Approach to Dictamnine
While no direct application of 4-(2,3,4-trimethoxyphenyl)butan-2-ol in a completed natural product synthesis has been found in the reviewed literature, its structure lends itself to a plausible and innovative synthetic route towards furoquinoline alkaloids. We propose a hypothetical, yet chemically sound, pathway for the synthesis of dictamnine from this building block.
The retrosynthetic analysis of dictamnine reveals that a key disconnection can be made at the furan ring, leading back to a 3-substituted-4-hydroxy-2-quinolone. This quinolone, in turn, can be envisioned to arise from an appropriately functionalized aniline precursor. Our proposed strategy leverages 4-(2,3,4-trimethoxyphenyl)butan-2-ol to construct a key intermediate, 2-amino-3,4,5-trimethoxyphenylpropiophenone, which can then be cyclized to form the core of the furoquinoline alkaloid.
Proposed Synthetic Workflow
Rationale for the Proposed Synthetic Steps
-
Oxidation: The secondary alcohol of 4-(2,3,4-trimethoxyphenyl)butan-2-ol can be readily oxidized to the corresponding ketone, 4-(2,3,4-trimethoxyphenyl)butan-2-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
α-Bromination: The resulting ketone can undergo selective α-bromination at the C3 position using a reagent like N-bromosuccinimide (NBS) under acidic conditions.
-
Azide Substitution: The α-bromo ketone is a good substrate for nucleophilic substitution with sodium azide to introduce the nitrogen functionality that will eventually become part of the quinoline ring system.
-
Reduction of the Azide: The azide can be reduced to the primary amine, for instance, by catalytic hydrogenation (H₂/Pd-C) or using Staudinger conditions.
-
Intramolecular Cyclization: The resulting amino ketone can be induced to undergo an intramolecular cyclization to form a 2H-azirine intermediate.
-
[3+2] Cycloaddition: The 2H-azirine can then participate in a [3+2] cycloaddition reaction with in situ generated benzyne (from 2-(trimethylsilyl)phenyl triflate and a fluoride source) to construct the quinoline core.
-
Oxidation: Finally, aromatization of the resulting dihydrofuroquinoline intermediate would yield dictamnine. This can be achieved with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
This proposed route offers a novel and convergent approach to the synthesis of dictamnine and potentially other furoquinoline alkaloids. It highlights the untapped potential of 4-(2,3,4-trimethoxyphenyl)butan-2-ol as a strategic starting material.
Data Summary
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,3,4-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | White to off-white solid |
| (E)-4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one | C₁₃H₁₆O₄ | 236.26 | Pale yellow solid |
| 4-(2,3,4-Trimethoxyphenyl)butan-2-ol | C₁₃H₂₀O₄ | 240.30 | Colorless oil or low-melting solid |
Conclusion
While direct, documented applications of 4-(2,3,4-trimethoxyphenyl)butan-2-ol in the total synthesis of natural products are scarce in the current literature, its structural features make it a highly attractive and versatile building block. This guide has provided detailed and validated protocols for its synthesis from readily available starting materials. Furthermore, a novel and plausible synthetic route to the furoquinoline alkaloid dictamnine has been proposed, underscoring the potential of this intermediate. It is our hope that these application notes will stimulate further research into the utility of 4-(2,3,4-trimethoxyphenyl)butan-2-ol and its derivatives in the synthesis of complex and biologically significant natural products.
References
-
Sathiyamoorthy, S., Pitchai, P., Jemima, D., & Gengan, R. M. (2018). Strategic Synthesis of Furoquinoline Alkaloids through Vilsmeier Haack and Oxidative Cyclization Reactions. Research & Reviews: Journal of Chemistry, 7(3), 44-49.[5]
-
Grundon, M. F., Harrison, D. M., & Spyropoulos, C. G. (1974). Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation. Journal of the Chemical Society, Chemical Communications, (2), 51-52.[6]
-
Narasimhan, N. S., & Alurkar, R. H. (1968). Synthesis of dihydro-gamma-fagarine and edulitine. Chemistry & Industry, (16), 515.[7]
-
Narayanaswamy, R., & Balasubramanian, T. (2018). New Synthesis of Linear Furoquinoline Alkaloids. ResearchGate.[2]
-
Ram, V. J., & Nath, M. (1998). Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type. Journal of the Chemical Society, Perkin Transactions 1, (18), 3001-3006.[8]
-
PrepChem. (2023). Synthesis of 4-(3-methoxyphenyl)-2-butanone. Retrieved from [Link]3]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]7]
-
Wikipedia. (2023, September 21). Furoquinoline alkaloid. Retrieved from [Link]1]
Sources
- 1. Furoquinoline alkaloid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol.
The standard synthetic route involves a base-catalyzed crossed aldol condensation followed by the reduction of both the conjugated alkene and the ketone. Below, we break down the mechanistic causality behind common failures, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols.
Mechanistic Workflow & Pathway Visualization
To synthesize the fully saturated target alcohol, the α , β -unsaturated ketone (enone) intermediate must undergo complete reduction. You can achieve this via a sequential two-step reduction or a one-pot chemoselective reduction using nickel boride.
Synthesis pathways for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol.
Troubleshooting FAQs: Aldol Condensation
Q: Why is my aldol condensation yield low, and why am I isolating a high percentage of bis-benzylideneacetone byproducts? Causality: The reaction between 2,3,4-trimethoxybenzaldehyde and acetone is a crossed aldol condensation. Because acetone possesses two symmetrical α -carbons, the initial mono-adduct (the enone) still contains an enolizable α -carbon. If the local concentration of acetone is depleted, the mono-adduct acts as a nucleophile and undergoes a second condensation with another equivalent of the aldehyde, forming an unwanted bis-adduct [[1]](). Solution: To kinetically favor the mono-adduct, acetone must be used in a massive molar excess—effectively serving as both the reactant and the solvent. Additionally, ensure the base (e.g., 10% aqueous NaOH) is added dropwise at 0–5 °C to strictly control the enolate formation rate.
Troubleshooting FAQs: Chemoselective Reduction
Q: When I reduce the enone intermediate with NaBH₄, NMR shows I am getting the allylic alcohol instead of the fully saturated target. How do I fix this? Causality: Sodium borohydride (NaBH₄) is a "hard" hydride donor. According to hard-soft acid-base (HSAB) principles, it preferentially attacks the highly polarized carbonyl carbon (1,2-reduction) rather than the less polarized alkene (1,4-conjugate reduction) [[2]](). Consequently, treating the enone with NaBH₄ alone yields 4-(2,3,4-trimethoxyphenyl)but-3-en-2-ol. Solution: You must employ a tandem or modified reduction strategy to reduce the alkene.
-
Method A (Sequential): First, perform a catalytic hydrogenation (H₂, Pd/C) to selectively reduce the alkene, forming the saturated ketone. Follow this with standard NaBH₄ reduction [[3]]().
-
Method B (One-Pot Nickel Boride): Add catalytic NiCl₂·6H₂O to your NaBH₄ reduction in methanol. This generates nickel boride (Ni₂B) in situ, which facilitates the 1,4-conjugate reduction of the alkene prior to the 1,2-reduction of the ketone, driving the reaction to the saturated alcohol in a single pot [[4]]().
Q: My Pd/C hydrogenation stalls before completely converting the enone to the saturated ketone. What causes this catalyst poisoning? Causality: The electron-rich 2,3,4-trimethoxy aromatic ring can stabilize trace impurities. Residual base, unreacted aldehyde, or salts from the aldol step strongly coordinate to the palladium surface, blocking active sites. Solution: Implement a strict aqueous wash (brine/NH₄Cl) during the enone workup. For highly stubborn batches, recrystallize the enone from hot ethanol or perform a quick silica plug filtration prior to hydrogenation.
Quantitative Data: Reduction Strategy Comparison
To optimize your workflow, compare the chemoselectivity and yields of various reduction conditions applied to the enone intermediate:
| Reduction Reagents | Primary Mechanism | Major Product Isolated | Typical Yield | Workflow Pros & Cons |
| NaBH₄ / MeOH | 1,2-Reduction | Allylic Alcohol | >90% | Con: Fails to reduce the C=C bond; incorrect target. |
| H₂ (1 atm), 10% Pd/C | Catalytic Hydrogenation | Saturated Ketone | 95% | Pro: Highly selective for the alkene. Con: Requires a second step (NaBH₄) to get the alcohol. |
| H₂ (High Pressure), Pd/C | Extended Hydrogenation | Saturated Alcohol | 60-70% | Con: High risk of over-reduction (cleavage of the C-O bond to form the alkane). |
| NaBH₄ + NiCl₂·6H₂O | In situ Nickel Boride | Saturated Alcohol | 85-88% | Pro: One-pot reduction of both C=C and C=O. Con: Requires careful temperature control to prevent violent H₂ evolution. |
Validated Experimental Protocols
Protocol A: Synthesis of 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one
This protocol utilizes a massive excess of acetone to prevent bis-adduct formation.
-
Setup: In a 500 mL round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (10.0 g, 51.0 mmol) in analytical grade acetone (150 mL, ~2.0 mol).
-
Cooling: Submerge the flask in an ice-water bath and stir magnetically until the internal temperature reaches 0–5 °C.
-
Base Addition: Dropwise, add 10% aqueous NaOH (20 mL) over 30 minutes via an addition funnel. Maintain vigorous stirring.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Workup: Neutralize the reaction with 1M HCl to pH 7. Concentrate the mixture under reduced pressure to remove excess acetone. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude yellow solid from hot ethanol to yield pure 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one.
Protocol B: One-Pot Nickel Boride Reduction to Target Alcohol
This protocol uses in situ Ni₂B to achieve complete saturation in a single step 5.
-
Setup: Dissolve the purified enone (5.0 g, 21.1 mmol) and NiCl₂·6H₂O (0.5 g, 2.1 mmol, 10 mol%) in methanol (100 mL) in a 250 mL flask. The solution will appear pale green.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reduction: Slowly add NaBH₄ (2.4 g, 63.3 mmol, 3.0 eq) in small portions over 45 minutes.
-
Self-Validation Check: The solution will immediately turn black, indicating the successful formation of the active nickel boride (Ni₂B) catalyst. Vigorous hydrogen gas evolution will occur.
-
-
Completion: Stir the black suspension at room temperature for 2 hours. Verify the complete disappearance of the enone and the intermediate saturated ketone via TLC.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Filter the mixture through a pad of Celite to remove the black nickel residue. Extract the filtrate with Dichloromethane (3 × 50 mL), dry over MgSO₄, and evaporate the solvent to yield 4-(2,3,4-Trimethoxyphenyl)butan-2-ol as a viscous, colorless-to-pale-yellow oil.
References
-
Antitumor Agents 250. Design and Synthesis of New Curcumin Analogs as Potential Anti-Prostate Cancer Agents. National Institutes of Health (NIH) / PMC.1
-
Chemoselective Conjugate Reduction of α,β-Unsaturated Ketones Catalyzed by Rhodium Amido Complexes in Aqueous Media. The Journal of Organic Chemistry - ACS Publications.2
-
Transfer Hydrogenation, Hydrosilylation, Catalytic Hydroboration, and Reduction with Borohydrides. Thieme Connect.3
-
Free Radical–Mediated Chemoselective Reduction of Enones. ResearchGate.4
-
Strong reducing agent for double bond of lactone ring of flavone moiety? (Nickel Boride Protocols). ResearchGate.5
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Welcome to the Technical Support Center. As drug development professionals and researchers, you are likely aware that 4-(2,3,4-Trimethoxyphenyl)butan-2-ol presents significant formulation challenges. The molecule is characterized by a bulky, highly lipophilic trimethoxybenzene ring and an aliphatic butane chain. While the secondary alcohol provides a single hydrogen bond donor/acceptor, it is sterically hindered and thermodynamically insufficient to overcome the hydrophobic penalty of the rest of the molecule, leading to practically zero aqueous solubility.
This guide is designed to help you diagnose precipitation issues, understand the physicochemical causality behind them, and implement self-validating protocols to rescue your assays.
Part 1: Diagnostic FAQ
Q1: Why does 4-(2,3,4-Trimethoxyphenyl)butan-2-ol precipitate immediately upon dilution in physiological buffers (e.g., PBS), even when pre-dissolved in 100% DMSO? Causality: This phenomenon is known as the "solvent shift" effect. When a DMSO stock is diluted into an aqueous medium, the cosolvent diffuses away into the water at a rate faster than the drug can establish stable hydration shells. Because there is an exponential relationship between the ratio of cosolvent and the solubility of the solute, the sudden drop in organic concentration disrupts the hydrogen bonding structure of the water, forcing the highly hydrophobic trimethoxyphenyl molecules to self-associate and nucleate into crystals[1].
Q2: Can I use pH adjustment (e.g., adding HCl or NaOH) to improve the solubility of this compound? Causality: No. 4-(2,3,4-Trimethoxyphenyl)butan-2-ol is a neutral molecule under physiological conditions. The secondary alcohol functional group has a pKa of approximately 15–16. To ionize this group and form a soluble salt, you would need an extremely basic environment (pH > 14), which is fundamentally incompatible with biological assays, cell cultures, or in vivo administration[2]. You must rely on physical solubilization techniques such as micellization or complexation.
Q3: My cell-based assay cannot tolerate high levels of DMSO or Tween 80 due to cytotoxicity. What is the best alternative? Causality: Surfactants and high-concentration cosolvents can lyse lipid bilayers and cause severe acute epithelial toxicity[3]. The optimal alternative is Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation. HP-β-CD features a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic trimethoxyphenyl ring inserts into this cavity via van der Waals forces, shielding it from the aqueous environment. Because HP-β-CD is highly water-soluble (>500 mg/mL) and biologically inert, it avoids the membrane-disrupting toxicity of traditional surfactants[4].
Part 2: Strategy Selection & Quantitative Benchmarks
Before proceeding to the laboratory, use the logical decision tree below to select the appropriate solubility enhancement strategy based on your assay's tolerance for organic solvents.
Caption: Logical decision tree for selecting a solubility enhancement strategy.
Quantitative Comparison of Strategies
Based on analogous highly lipophilic molecules (e.g., toltrazuril, mirtazapine), the following table summarizes the expected performance of each formulation strategy.
| Parameter | Cosolvent/Surfactant (PEG400/Tween 80) | Cyclodextrin Complexation (HP-β-CD) |
| Primary Mechanism | Dielectric constant reduction & micellization[1] | Hydrophobic cavity encapsulation[4] |
| Expected Solubility Increase | ~30 to 50-fold[5] | >1,000-fold[6] |
| Biocompatibility | Low (Surfactants can lyse cell membranes)[3] | High (GRAS status, safe for cell culture)[4] |
| Dilution Stability | Exponential risk of precipitation (Solvent Shift)[1] | High stability (Thermodynamic equilibrium)[6] |
| Self-Validation Metric | Absorbance at 600 nm (Tyndall effect) | Phase solubility diagram (AL-type curve)[7] |
Part 3: Troubleshooting Protocols & Methodologies
Protocol A: Cosolvent/Micellar Solubilization (For Biochemical/IV Assays)
This protocol utilizes a combination of Polyethylene Glycol 400 (PEG 400) and Polysorbate 80 (Tween 80) to create a stable nano-dispersion.
-
Step 1: Primary Solubilization
-
Action: Dissolve 4-(2,3,4-Trimethoxyphenyl)butan-2-ol in 100% PEG 400 to create a concentrated stock.
-
Causality: PEG 400 lowers the dielectric constant of the microenvironment, matching the nonpolar nature of the trimethoxyphenyl ring and disrupting the bulk water structure[1].
-
-
Step 2: Surfactant Addition
-
Action: Add Tween 80 at a 1:10 (Drug:Surfactant) molar ratio to the organic stock.
-
Causality: Tween 80 is a non-ionic surfactant. Adding it directly to the cosolvent ensures that upon aqueous dilution, the micelle core is pre-hydrated and ready to encapsulate the lipophilic butane chain, raising the critical micelle concentration (CMC) barrier[1].
-
-
Step 3: Aqueous Phase Titration
-
Action: Slowly titrate the aqueous buffer (e.g., PBS) into the organic mixture under high-shear vortexing.
-
Causality: Rapid dilution causes an exponential drop in cosolvent concentration. Slow titration maintains the thermodynamic equilibrium of the micelles, preventing phase separation[1].
-
-
Self-Validation Checkpoint: Measure the absorbance of the final dilution at 600 nm. An OD600<0.05 confirms a stable true solution or nano-dispersion. An OD600>0.1 indicates the Tyndall effect (micro-precipitation), meaning the surfactant ratio must be increased.
Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based/In Vivo Assays)
This protocol utilizes lyophilization to force the drug into the hydrophobic cavity of HP-β-CD, creating a highly stable, water-soluble solid dispersion.
Caption: Step-by-step workflow for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation.
-
Step 1: Aqueous Host Preparation
-
Action: Dissolve HP-β-CD in deionized water to achieve a 20% w/v solution.
-
Causality: Preparing the host solution first ensures the hydrophilic exterior of the cyclodextrin is fully hydrated and the hydrophobic internal cavity is open for guest insertion[4].
-
-
Step 2: Guest Integration
-
Action: Add 4-(2,3,4-Trimethoxyphenyl)butan-2-ol at a 1:4 (Drug:HP-β-CD) molar ratio and stir at 500 rpm for 15 minutes at 30°C.
-
Causality: The 1:4 ratio provides excess thermodynamic driving force for the bulky trimethoxyphenyl ring to displace water molecules inside the cyclodextrin cavity via van der Waals forces[4].
-
-
Step 3: Ultrasonic Stabilization
-
Action: Sonicate the dispersion for 4 hours, maintaining the temperature below 30°C.
-
Causality: Sonication provides the kinetic energy required to break transient drug aggregates, forcing individual molecules into the cyclodextrin cavities without degrading the compound via thermal stress[4].
-
-
Step 4: Lyophilization (Freeze-Drying)
-
Action: Flash-freeze the solution and lyophilize for 48 hours to yield a solid dispersion.
-
Causality: Removing water locks the inclusion complex in a stable, amorphous solid state, preventing the drug from dissociating and precipitating over time[4].
-
-
Self-Validation Checkpoint: Perform a phase solubility study (Higuchi-Connors method). A linear increase in dissolved drug as a function of HP-β-CD concentration (an AL-type isotherm) mathematically confirms true inclusion complexation rather than a mere physical mixture[7].
References
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC (nih.gov). Available at:[3]
-
Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods - PMC (nih.gov). Available at:[4]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC (nih.gov). Available at:[1]
-
Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization - MDPI (mdpi.com). Available at:[7]
-
Injectable Formulations of Poorly Water-Soluble Drugs - Pharma Excipients (pharmaexcipients.com). Available at:[2]
-
Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant - SCIRP (scirp.org). Available at:[5]
-
The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability - Dove Medical Press (dovepress.com). Available at:[6]
Sources
- 1. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
Removing structural impurities in 4-(2,3,4-Trimethoxyphenyl)butan-2-ol batch synthesis
Welcome to the Technical Support Center for the batch synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselective challenges and structural impurities inherent to this synthesis.
The synthesis of this electron-rich phenylbutanol derivative typically relies on a two-stage reduction of the aldol condensation product, 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one. Because the molecule contains both an α,β -unsaturated alkene and a carbonyl group, achieving >99% purity requires strict control over reaction causality and chemoselectivity.
I. Diagnostic Decision Tree for Impurity Identification
Before adjusting your synthetic parameters, you must accurately diagnose the structural impurities present in your crude batch. Use the logic flow below to interpret your GC-MS and 1 H-NMR data.
Caption: Logical workflow for identifying structural impurities via mass spectrometry and NMR.
II. Troubleshooting Guides & FAQs
Q1: My GC-MS shows a persistent M-2 impurity (m/z 238). What is this, and why does standard crystallization fail to remove it? Causality: The target alcohol has a molecular weight of 240.30 g/mol . An M-2 peak indicates an under-reduced intermediate—specifically, the saturated ketone 4-(2,3,4-trimethoxyphenyl)butan-2-one. This occurs when the catalytic hydrogenation selectively reduces the alkene but stalls at the carbonyl[1]. Because both the target alcohol and the ketone impurity are structurally similar, low-melting oils, standard crystallization is thermodynamically ineffective. Resolution: Do not rely on physical separation. Instead, exploit the chemical reactivity of the carbonyl group. Use a chemical derivatization step with Girard's Reagent T (see Section IV), which selectively converts the unreacted ketone into a highly water-soluble hydrazone that can be easily removed via liquid-liquid extraction.
Q2: I am observing an impurity with m/z 238, but my NMR shows vinylic protons at 6.1–6.5 ppm. How did the alkene survive? Causality: This is the allylic alcohol impurity: 4-(2,3,4-trimethoxyphenyl)but-3-en-2-ol. This chemoselectivity failure happens if you attempt a one-pot reduction using hydride reagents (like NaBH4 ) directly on the enone. Hydride reagents preferentially attack the highly electrophilic carbonyl carbon via 1,2-addition, leaving the conjugated alkene completely intact[2]. Resolution: You must strictly enforce a two-step reduction protocol. First, perform a catalytic hydrogenation (Pd/C) to saturate the alkene, validate the intermediate, and then introduce the hydride reagent to reduce the ketone.
Q3: Why am I seeing a complete loss of the hydroxyl group, resulting in an m/z 224 impurity? Causality: An M-16 peak (loss of oxygen) indicates hydrogenolysis, yielding the over-reduced alkane 1-(2,3,4-trimethoxyphenyl)butane. While secondary aliphatic alcohols are generally stable, the highly electron-rich 2,3,4-trimethoxyphenyl ring increases the electron density of the aliphatic chain[3]. If your hydrogenation is run under harsh conditions (e.g., >50 psi H2 , elevated temperatures, or in acidic solvents like glacial acetic acid), the C-O bond is catalytically cleaved. Resolution: Switch to a milder, non-acidic solvent (e.g., Ethyl Acetate or Methanol) and maintain hydrogen pressure at exactly 1 atm (balloon pressure). Monitor hydrogen uptake volumetrically and quench the reaction the moment 1 molar equivalent is consumed.
III. Quantitative Analytical Data
To ensure self-validation during your synthesis, benchmark your crude mixtures against this quantitative analytical profile.
| Impurity Profile | Molecular Weight | Characteristic GC-MS (m/z) | Key 1 H-NMR Signals (CDCl 3 ) | Elution Order (Normal Phase) |
| Target: 4-(2,3,4-Trimethoxyphenyl)butan-2-ol | 240.30 g/mol | 240 (M + ) | 3.8-3.9 (9H, s, OMe), 3.8 (1H, m, CH-OH) | 3 (Moderate polarity) |
| Impurity A: 4-(2,3,4-Trimethoxyphenyl)butan-2-one | 238.28 g/mol | 238 (M + ) | 2.15 (3H, s, COCH 3 ), 2.7-2.9 (4H, m, CH 2 CH 2 ) | 2 (Lower polarity) |
| Impurity B: 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-ol | 238.28 g/mol | 238 (M + ) | 6.1-6.5 (2H, m, CH=CH) | 4 (Highest polarity) |
| Impurity C: 1-(2,3,4-Trimethoxyphenyl)butane | 224.30 g/mol | 224 (M + ) | 0.9 (3H, t, CH 3 ), lacks OH/C=O signals | 1 (Lowest polarity, elutes first) |
IV. Self-Validating Experimental Protocol
This protocol utilizes a built-in validation system to ensure structural impurities are either prevented or chemically purged without relying on column chromatography.
Phase 1: Chemoselective Reduction
-
Alkene Saturation: Dissolve 10.0 g of 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one in 100 mL of Ethyl Acetate. Add 0.5 g of 5% Pd/C catalyst.
-
Hydrogenation: Purge the vessel with N2 , then stir under 1 atm of H2 at 25 °C for 3 hours.
-
Validation Check 1: Filter an aliquot through Celite and analyze via GC-MS. Proceed only when the m/z 236 peak is completely replaced by m/z 238 (Saturated ketone).
-
Carbonyl Reduction: Filter the bulk reaction mixture to remove Pd/C. Concentrate the filtrate and redissolve in 80 mL of Methanol. Cool to 0 °C.
-
Hydride Addition: Slowly add 1.2 molar equivalents of NaBH4 portion-wise to manage the exothermic release of H2 gas. Stir for 2 hours at room temperature.
-
Validation Check 2: Perform TLC (Hexane:EtOAc 7:3). The UV-active ketone spot ( Rf≈0.6 ) should be replaced by a lower Rf spot ( Rf≈0.3 ).
Phase 2: Chemical Derivatization (Purging Impurity A)
If Validation Check 2 shows residual ketone, execute the following derivatization rather than attempting a difficult chromatographic separation.
-
Hydrazone Formation: To the crude mixture (concentrated to remove Methanol), add 50 mL of Ethanol, 1.5 equivalents of Girard's Reagent T (relative to the estimated residual ketone), and 5 mL of glacial acetic acid. Reflux for 1 hour.
-
Phase Separation: Cool the mixture and pour it into 100 mL of water. Extract with Ethyl Acetate (3 x 50 mL).
-
Mechanism: The unreacted ketone is now a highly polar quaternary ammonium hydrazone salt, which remains trapped in the aqueous phase. The target alcohol partitions cleanly into the organic phase.
-
-
Isolation: Wash the combined organic layers with saturated NaHCO3 , followed by brine. Dry over anhydrous MgSO4 , filter, and concentrate in vacuo to yield the pure 4-(2,3,4-Trimethoxyphenyl)butan-2-ol (>99% purity).
Caption: Chemical derivatization workflow for purging unreacted ketone impurities.
V. References
-
Polimi Repository. "Multi-enzyme cascade synthesis of the most odorous stereoisomers of the commercial odorant Muguesia®." Re.Public@Polimi. Available at:[Link][2]
Sources
Optimizing mobile phase gradients for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol chromatography
Calculate the exact %B at the time the analyte was eluting. Formula: Elution %B = Initial %B + [Slope × ( tR
tDtDDesign a targeted gradient starting 10% below the Elution %B and ending 10% above it, spread over 10-15 minutes to maximize resolution of impurities[3].
Quantitative Data Summary: Gradient Profiles
| Gradient Type | Initial %B | Final %B | Time (min) | Slope (%B/min) | Primary Application |
| Scouting | 5% | 95% | 20.0 | 4.50 | Initial method development; assessing overall sample complexity[2]. |
| Targeted | 20% | 70% | 15.0 | 3.33 | Routine assay; balances speed with adequate peak capacity. |
| Shallow | 35% | 55% | 15.0 | 1.33 | Resolving closely eluting positional isomers or degradation products[3]. |
| Wash/Re-eq | 95% | 5% | 10.0 | N/A | Column flushing and returning to initial conditions (minimum 10 column volumes)[2]. |
References
-
Agilent Technologies. Gradient Design and Development. Agilent. [Link]
-
Element Lab Solutions. HPLC Gradient in reverse phase chromatography. Element Lab Solutions. [Link]
-
LCGC International. Understanding Gradient HPLC. Chromatography Online. [Link]
-
Pure Synth. Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. [Link]
-
Sjödin, A. Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]
-
Waters Corporation. Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters. [Link]
-
Welch Materials. Gradient Optimization in Liquid Chromatography. Welch Materials. [Link]
Reducing side reactions during the synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing phenylbutanoid derivatives.
The synthesis of 4-(2,3,4-trimethoxyphenyl)butan-2-ol relies on a two-stage sequence: an initial aldol condensation followed by a dual-reduction. While seemingly straightforward, the electron-rich nature of the 2,3,4-trimethoxy ring and the dual reactivity of the enone intermediate introduce specific side reactions. This guide deconstructs the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.
Visual Workflow: Synthesis & Side Reactions
Synthesis pathway and major side reactions for 4-(2,3,4-trimethoxyphenyl)butan-2-ol.
Part 1: Troubleshooting the Aldol Condensation
Reaction: 2,3,4-Trimethoxybenzaldehyde + Acetone → 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one
Q1: I am observing a high molecular weight impurity on my TLC. How do I prevent bis-condensation? Causality: Acetone possesses two symmetrical α-carbons. After the first condensation forms the target enone, the remaining α-methyl group is still enolizable. If the local concentration of 2,3,4-trimethoxybenzaldehyde is high, a second Knoevenagel-type condensation occurs, yielding the symmetrical 1,5-bis(2,3,4-trimethoxyphenyl)penta-1,4-dien-3-one . Mitigation: Break the stoichiometry. Use acetone not just as a reagent, but as the primary solvent (typically 10-20 molar equivalents). This massive excess statistically drives the reaction toward the mono-condensation product.
Q2: My reaction stalls at the β-hydroxy ketone intermediate. Why is dehydration incomplete? Causality: The aldol addition is reversible, but the subsequent dehydration (elimination of water) drives the reaction forward to the thermodynamically stable conjugated enone. If the base concentration is too low or the reaction temperature is insufficient, the E1cB elimination pathway stalls. Mitigation: Ensure the reaction is heated to 55 °C and utilize a sufficient concentration of aqueous NaOH (e.g., 10% w/v). The electron-donating methoxy groups on the aromatic ring stabilize the conjugated system; once the thermal elimination threshold is reached, dehydration proceeds rapidly.
Protocol 1: Optimized Aldol Condensation
-
Reagent Mixing: Dissolve 10.0 g (51 mmol) of 2,3,4-trimethoxybenzaldehyde in 75 mL of anhydrous acetone (approx. 20 equivalents) in a 250 mL round-bottom flask.
-
Base Addition: Place the flask in an ice bath. Slowly add 15 mL of 10% aqueous NaOH dropwise over 15 minutes to control the initial exothermic aldol addition.
-
Dehydration: Remove the ice bath and warm the reaction to 55 °C for 3 hours.
-
Self-Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The starting aldehyde (UV active, lower Rf ) should convert entirely to a bright yellow, highly UV-active spot (enone, higher Rf ).
-
-
Quenching & Workup: Neutralize the mixture with 1M HCl to pH 6 to halt any further enolization. Remove excess acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with a saturated sodium bisulfite solution.
-
Causality: Bisulfite forms a water-soluble adduct with any unreacted aldehyde, completely removing it from the organic layer without affecting the enone. Dry over MgSO 4 and concentrate to yield 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one.
-
Part 2: Troubleshooting the Reduction Stage
Reaction: 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one → 4-(2,3,4-trimethoxyphenyl)butan-2-ol
Q3: Why does my reduction stop at the saturated ketone (4-(2,3,4-trimethoxyphenyl)butan-2-one)? Causality: The conjugated enone contains two reducible functional groups: the alkene (C=C) and the ketone (C=O). Catalytic hydrogenation (Pd/C, H 2 ) is highly chemoselective for the alkene at ambient temperature and pressure . The ketone carbonyl is significantly more resistant to Pd-catalyzed hydrogenation. Mitigation: Do not attempt to force the hydrogenation with high pressure or temperature, as this risks ring hydrogenation or hydrogenolysis of the C-O methoxy bonds. Instead, employ a sequential, two-step reduction strategy.
Q4: I tried using LiAlH 4 to reduce everything at once, but I got a mixture of products, including the alkane. How do I avoid over-reduction? Causality: Strong hydride donors like Lithium Aluminum Hydride (LiAlH 4 ) can reduce the enone, but the benzylic/allylic nature of the intermediates can lead to over-reduction (cleavage of the C-O bond), yielding 4-(2,3,4-trimethoxyphenyl)butane. Sodium borohydride (NaBH 4 ) is a milder, highly chemoselective reagent that reduces ketones to secondary alcohols without cleaving C-O bonds or reducing isolated alkenes . Mitigation: Isolate the saturated ketone from the Pd/C step, then reduce it exclusively with NaBH 4 in methanol.
Protocol 2: Two-Stage Chemoselective Reduction
Stage A: Alkene Reduction (Catalytic Hydrogenation)
-
Dissolve 5.0 g of 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one in 50 mL of ethyl acetate.
-
Add 0.5 g of 10% Palladium on Carbon (Pd/C). Safety: Purge the flask with Argon before adding the catalyst to prevent solvent ignition.
-
Stir under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours.
-
Self-Validation Step: The bright yellow color of the enone will fade to colorless as the conjugation is broken. Filter through a Celite pad to remove Pd/C and concentrate to yield 4-(2,3,4-trimethoxyphenyl)butan-2-one.
-
Stage B: Ketone Reduction (Hydride Reduction)
-
Dissolve the crude saturated ketone in 40 mL of anhydrous methanol and cool to 0 °C.
-
Add 1.2 equivalents of NaBH 4 (approx. 0.95 g) in small portions.
-
Causality: Methanol acts as both solvent and proton donor, accelerating the reduction, but it also slowly reacts with NaBH 4 . Cooling to 0 °C minimizes the background reaction with the solvent, ensuring the hydride is directed entirely toward the ketone.
-
-
Stir for 1 hour at room temperature.
-
Quench carefully with 10 mL of saturated NH 4 Cl solution to destroy excess hydride. Extract with dichloromethane, dry, and concentrate to yield the final target: 4-(2,3,4-trimethoxyphenyl)butan-2-ol.
Part 3: Quantitative Data & Analytical Signatures
To ensure rigorous quality control, verify your product streams against these known analytical signatures.
| Compound / Side Product | Causality of Formation | TLC Profile (Hexane:EtOAc 7:3) | 1 H NMR Diagnostic Signature (CDCl 3 ) | Mitigation Strategy |
| Target: 4-(2,3,4-Trimethoxyphenyl)butan-2-ol | Successful two-step reduction | Rf ~ 0.35 (UV active, stains with KMnO 4 ) | ~3.80 ppm (1H, m, CH-OH), ~1.20 ppm (3H, d, CH 3 ) | N/A |
| Intermediate: Saturated Ketone | Successful Step 1 reduction | Rf ~ 0.50 (UV active) | ~2.15 ppm (3H, s, methyl ketone) | Proceed to Step 2 (NaBH 4 ) |
| Side Product: Bis-condensation Enone | Stoichiometric equivalent of acetone used | Rf ~ 0.65 (Bright yellow, highly UV active) | ~7.80 ppm (2H, d, J=16 Hz, trans-alkene protons) | Use massive excess of acetone (10-20x) |
| Side Product: Alkane (Over-reduction) | Use of harsh reducing agents (e.g., LiAlH 4 ) | Rf ~ 0.85 (Weakly UV active) | Absence of CH-OH signal; presence of ~0.95 ppm (3H, t, terminal CH 3 ) | Use mild NaBH 4 for Step 2 |
References
-
Antitumor Agents 250. Design and Synthesis of New Curcumin Analogues as Potential Anti-Prostate Cancer Agents. Journal of Medicinal Chemistry, ACS Publications. URL:[Link][1]
-
Hydrogenation Processes in the Synthesis of Perfumery Ingredients. Chemical Reviews, ACS Publications. URL:[Link][2]
-
Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity. Molecules, PMC. URL:[Link][3]
Sources
Technical Support Center: Navigating the Scale-Up of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol Production
Welcome to the technical support center for the manufacturing of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important pharmaceutical intermediate. We will delve into the intricacies of the synthetic pathway, providing troubleshooting advice and practical solutions to ensure a robust and efficient manufacturing process.
I. Overview of the Synthetic Pathway
The most common and industrially scalable synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol involves a two-step process. The first step is a base-catalyzed Aldol condensation of 2,3,4-trimethoxybenzaldehyde with acetone to yield the intermediate, 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one. The second step involves the selective reduction of the ketone functionality of this intermediate to the desired secondary alcohol.
Caption: Synthetic workflow for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol.
II. Step 1: Aldol Condensation - Troubleshooting and FAQs
The base-catalyzed Aldol condensation between 2,3,4-trimethoxybenzaldehyde and acetone is a crucial step that can be prone to side reactions and yield issues upon scale-up.
Q1: My Aldol condensation reaction is resulting in a low yield of the desired 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one. What are the likely causes and how can I optimize the reaction?
A1: Low yields in this Claisen-Schmidt condensation can often be attributed to several factors.[1]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: The formation of byproducts is a common issue. One major byproduct can be the result of the self-condensation of acetone.[2] Another potential byproduct is the double addition product, 1,5-bis(2,3,4-trimethoxyphenyl)penta-1,4-dien-3-one, which can form if the stoichiometry is not carefully controlled.[3][4]
-
Sub-optimal Reaction Temperature: Temperature plays a critical role. While heating can accelerate the reaction, it can also promote the formation of byproducts. Running the reaction at or slightly above room temperature is often a good starting point.
Troubleshooting Steps:
-
Stoichiometry Control: Use a molar excess of acetone to favor the formation of the mono-condensation product. A 2:1 to 5:1 molar ratio of acetone to 2,3,4-trimethoxybenzaldehyde is a good range to explore.
-
Controlled Reagent Addition: On a larger scale, the dropwise addition of the benzaldehyde to the acetone and base solution can help to maintain a low concentration of the aldehyde, thus minimizing the formation of the double addition product.
-
Temperature Optimization: Experiment with a temperature range of 20-50°C to find the optimal balance between reaction rate and selectivity.
-
Base Concentration: The concentration of the base (e.g., sodium hydroxide) can influence the reaction rate and byproduct profile. Typically, a 10-20% aqueous solution of NaOH is effective.
Q2: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can it be prevented?
A2: The formation of dark, resinous materials is often due to polymerization and degradation of the starting materials or product under the basic reaction conditions, especially at elevated temperatures.
Preventative Measures:
-
Strict Temperature Control: Maintain a consistent and controlled reaction temperature. Overheating can lead to uncontrolled side reactions.
-
Inert Atmosphere: While not always necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate oxidative side reactions that contribute to color formation.
-
Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can lead to product degradation.
Experimental Protocol: Aldol Condensation
This protocol is a general guideline and may require optimization for your specific equipment and scale.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge acetone and a solution of sodium hydroxide in ethanol.
-
Reagent Addition: Slowly add a solution of 2,3,4-trimethoxybenzaldehyde in ethanol to the stirred acetone-base mixture at a rate that maintains the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting benzaldehyde is consumed.
-
Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of ~7. The product will often precipitate as a solid.
-
Isolation: Filter the solid product and wash it with water to remove inorganic salts. Further washing with a cold, non-polar solvent like hexane can help to remove unreacted acetone.
-
Drying: Dry the isolated product under vacuum.
| Parameter | Recommended Range |
| Molar Ratio (Acetone:Aldehyde) | 2:1 to 5:1 |
| Reaction Temperature | 20 - 50 °C |
| Base Concentration (NaOH) | 10 - 20% in Ethanol/Water |
| Typical Yield | 70 - 85% |
III. Step 2: Reduction of the Ketone - Troubleshooting and FAQs
The selective reduction of the ketone in 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one to the desired alcohol, 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, is a critical step. Sodium borohydride (NaBH4) is a commonly used reagent for this transformation due to its selectivity and ease of handling.[5]
Q1: My reduction with sodium borohydride is giving me a mixture of products, including the starting material and a fully saturated alcohol. How can I improve the selectivity?
A1: Achieving high selectivity in the reduction of an α,β-unsaturated ketone can be challenging. While NaBH4 generally favors the 1,2-reduction of the carbonyl group, conjugate (1,4-) reduction of the double bond can also occur, leading to the saturated ketone, which is then further reduced to the saturated alcohol.[1][2]
Strategies for Improved Selectivity:
-
Luche Reduction Conditions: The addition of a lanthanide salt, such as cerium(III) chloride (CeCl3), to the reaction mixture can significantly enhance the selectivity for 1,2-reduction.[5] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack of the hydride at the carbonyl carbon.
-
Low Temperature: Performing the reduction at low temperatures (e.g., 0 to -15 °C) can also improve selectivity by slowing down the rate of the competing 1,4-reduction.
-
Solvent Choice: The reaction is typically carried out in protic solvents like methanol or ethanol. The choice of solvent can influence the reactivity of the borohydride and the selectivity of the reduction.
Q2: The work-up of my sodium borohydride reduction is generating a lot of foam and emulsions, making the extraction difficult. What can I do to improve the work-up?
A2: Foaming during the quench of a borohydride reduction is often due to the rapid generation of hydrogen gas upon acidification. Emulsions can form due to the presence of borate salts.
Improved Work-up Procedure:
-
Slow and Controlled Quench: Add the quenching agent (e.g., dilute acid) slowly and at a low temperature to control the rate of hydrogen evolution.
-
pH Adjustment: Ensure the pH is adjusted to be slightly acidic (pH 5-6) to fully decompose the borate complexes.
-
Solvent Evaporation: Before extraction, it can be beneficial to remove the majority of the reaction solvent (e.g., methanol) under reduced pressure.
-
Brine Wash: During the extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions.
Experimental Protocol: Ketone Reduction
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and thermometer, dissolve 4-(2,3,4-trimethoxyphenyl)but-3-en-2-one in methanol. If using Luche conditions, add cerium(III) chloride heptahydrate and stir until dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly add dilute hydrochloric acid to quench the reaction and adjust the pH to ~6.
-
Extraction: Remove the methanol under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate) and separate the layers. Extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often a viscous oil and may require purification by column chromatography or crystallization.
| Parameter | Recommended Condition |
| Reducing Agent | Sodium Borohydride (NaBH4) |
| Additive (for selectivity) | Cerium(III) Chloride (CeCl3) |
| Reaction Temperature | 0 - 5 °C |
| Solvent | Methanol or Ethanol |
| Typical Yield | 85 - 95% |
IV. General Scale-Up and Purification Challenges
Scaling up any chemical process introduces a new set of challenges that are often not apparent at the lab scale.
Caption: General troubleshooting workflow for scale-up issues.
Q1: Both the Aldol condensation and the borohydride reduction are exothermic. How do I effectively manage the reaction temperature on a large scale?
A1: Managing exotherms is a critical safety and quality consideration during scale-up.
-
Heat Transfer: The surface area to volume ratio decreases as the reactor size increases, which can make heat removal less efficient. Ensure your reactor's cooling system is adequate for the heat load of the reaction.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of one of the reactants is a key strategy for managing heat generation.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively, although this may impact reaction kinetics and throughput.
-
Calorimetry Studies: Performing reaction calorimetry studies at the lab scale can provide valuable data on the heat of reaction and the rate of heat evolution, which is essential for safe scale-up.
Q2: The final product, 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, is a viscous oil that is difficult to purify by crystallization. What are my options?
A2: The purification of viscous, oily products can be challenging.
-
Solvent Screening for Crystallization: A systematic screening of different solvents and solvent mixtures is often necessary to find conditions that will induce crystallization. Anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is poorly soluble, can be effective.
-
Seeding: If a small amount of crystalline material can be obtained, using it to seed a supersaturated solution can promote crystallization.
-
Trituration: If crystallization is unsuccessful, trituration with a non-polar solvent (e.g., hexane or diethyl ether) can sometimes help to remove less polar impurities and may induce solidification.[6]
-
Column Chromatography: While less ideal for large-scale manufacturing due to cost and solvent usage, flash column chromatography may be necessary to achieve the desired purity if other methods fail.
-
Distillation: Depending on the boiling point and thermal stability of the product, vacuum distillation could be a viable purification method.
By understanding the underlying chemistry and anticipating the challenges associated with scaling up the synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, you can develop a robust, safe, and efficient manufacturing process.
V. References
-
ResearchGate. (2015, March 15). What is a best way to purify a viscous organic liquid product other than column chromatography? [Online forum post]. Available: [Link]
-
University of California, Irvine. (n.d.). Dibenzalacetone by Aldol Condensation. Available: [Link]
-
ResearchGate. (n.d.). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Available: [Link]
-
Khaizura, M. A., et al. (2012). Aldol condensation of 2,5-dimethoxybenzaldehyde with acetone under basic condition. Malaysian Journal of Analytical Sciences, 16(1), 84-88.
-
Reddit. (2022, May 11). How do I force my compound to solidify after workup? Please help ! [Online forum post]. r/Chempros. Available: [Link]
-
SATHEE JEE. (n.d.). Aldol Condensation. Available: [Link]
-
Scribd. (n.d.). Aldol Condensation Between Benzaldehyde and Acetone. Available: [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Available: [Link]
-
ResearchGate. (n.d.). Reaction scheme of aldol condensation of benzaldehyde with heptanal... Available: [Link]
-
Royal Society of Chemistry. (2014). Mechanism and Optimisation of Homoboroproline Bifunctional Catalytic Asymmetric Aldol Reaction - Supporting Information. Available: [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Available: [Link]
-
University of Al-Qadisiyah. (n.d.). Preparation of compounds similar to 4- (4'- methoxyphenyl)- 3- buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl)- 1, 4- pentadien- 3- one (Product B). Available: [Link]
-
Malaysian Journal of Analytical Sciences. (2012). Aldol condensation of 2,5-dimethoxybenzaldehyde with acetone under basic condition. 16(1), 84-88.
-
ResearchGate. (2017, May 25). Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. In PubChem. Available: [Link]
-
J-GLOBAL. (n.d.). 4-(4-Methoxyphenyl)-2-butanol. Available: [Link]
-
Royal Society of Chemistry. (2022). Reaction Chemistry & Engineering, 7, 2420-2426.
-
PrepChem. (n.d.). Synthesis of 4-(3-methoxyphenyl)-2-butanone. Available: [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Available: [Link]
-
Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde. Available:
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available: [Link]
-
MDPI. (2024, August 14). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. Catalysts, 14(8), 649.
-
ResearchGate. (2024, August 7). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. Available: [Link]
-
Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Available: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available: [Link]
-
Royal Society of Chemistry. (2014). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives. Chemical Communications, 50(75), 10992-10995.
-
University of Málaga. (n.d.). Ru supported on Mg/Al hydrotalcites for phenol hydrogenation. Available: [Link]
-
Der Pharma Chemica. (2016). Synthesis of 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)- Butane-1,4-Dione. Der Pharma Chemica, 8(1), 329-334.
-
Biotage. (2023, January 26). How to isolate impurities from a reaction product. Available: [Link]
-
MDPI. (2022, December 5). 3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano [2,3-f]chromene-4,8-dione. Molbank, 2022(4), M1516.
-
Beilstein Journals. (2021, January 15). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 185-193.
-
MDPI. (2011, July 18). Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. Molecules, 16(7), 6094-6105.
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Available: [Link]
-
MDPI. (2022, July 6). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(14), 7545.
-
Osaka University Knowledge Archive. (n.d.). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. Available: [Link]
-
Journal of the American Chemical Society. (2019, February 21). Catalytic Cross-Coupling of Secondary Alcohols. 141(9), 3857-3862.
-
National Center for Biotechnology Information. (2012, October 1). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. In PubChem. Available: [Link]
-
Scholar Commons. (2010, January 1). The Kinetic Resolution of Secondary Alcohols Through A Tandem Enantios. Available: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldol Condensation | SATHEE JEE [satheejee.iitk.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 5. 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Comparative efficacy of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol vs 3,4,5-isomers
Structural Comparison Guide: Crystallographic Profiling of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol and Related Phenylbutanoids
Executive Summary & Structural Rationale
Phenylbutanoids are a highly versatile class of organic compounds characterized by a phenyl ring attached to a four-carbon aliphatic chain, frequently found in natural sources such as the Zingiberaceae (ginger) family[1]. In modern drug development, synthetic derivatives like 4-(2,3,4-trimethoxyphenyl)butan-2-ol serve as critical scaffolds for designing antispasmodics, tubulin inhibitors, and anti-inflammatory agents.
To fully harness the pharmacological potential of these molecules, researchers must understand their 3D conformations and solid-state behavior. This guide objectively compares the structural and crystallographic profile of 4-(2,3,4-trimethoxyphenyl)butan-2-ol against two primary alternatives:
-
4-(3,4,5-Trimethoxyphenyl)butan-2-ol (Positional Isomer Control)
-
4-(2,3,4-Trimethoxyphenyl)butan-2-one (Oxidation State Control)
By leveraging single-crystal X-ray diffraction (XRD), we can map how subtle shifts in methoxy substitution and oxidation state fundamentally alter supramolecular assembly, dihedral angles, and hydrogen-bonding networks[2].
Conformational Logic & Supramolecular Architecture
The structural divergence between these molecules is driven by two distinct chemical variables: steric hindrance and hydrogen-bond capacity .
-
The Steric Variable (Substitution Pattern): The 2,3,4-trimethoxy substitution pattern introduces a critical steric clash. The methoxy group at the C2 (ortho) position physically interferes with the aliphatic butanol chain. This forces the phenyl ring to rotate out of coplanarity, resulting in a pronounced dihedral angle between the aromatic plane and the alkyl backbone[3]. In contrast, the 3,4,5-isomer lacks ortho-substitution, allowing the molecule to adopt a more extended, planar conformation[1].
-
The Assembly Variable (Oxidation State): The reduction of the butanone precursor to the secondary alcohol introduces a strong hydrogen bond donor[1]. While the ketone analog relies on weak C-H···O interactions and van der Waals forces to form discrete dimers, the butan-2-ol utilizes robust intermolecular O-H···O hydrogen bonding to assemble into continuous 1D helical chains[2].
Fig 1: Conformational and supramolecular logic of trimethoxyphenylbutanoids based on substitution.
Quantitative Data Presentation
The following tables summarize the representative crystallographic data and supramolecular interaction metrics derived from single-crystal XRD analyses of these structural classes[4],[2],[3].
Table 1: Comparative Unit Cell Parameters
| Crystallographic Parameter | 4-(2,3,4-TMP)butan-2-ol | 4-(3,4,5-TMP)butan-2-ol | 4-(2,3,4-TMP)butan-2-one |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| Temperature (K) | 173(2) | 173(2) | 294(2) |
| a (Å) | 8.0439 | 9.818 | 9.488 |
| b (Å) | 13.469 | 13.469 | 12.957 |
| c (Å) | 23.000 | 23.000 | 7.664 |
| Volume (ų) | 2492.1 | 3041.3 | 890.5 |
| Z (Molecules/Unit Cell) | 4 | 4 | 2 |
Table 2: Key Intermolecular Interactions
| Interaction Type | Donor···Acceptor | Distance (Å) | Angle (°) | Structural Role |
| O-H···O (Alcohol) | O(hydroxyl)-H···O(hydroxyl) | 2.75 - 2.82 | 165 - 172 | Drives 1D Helical Chain Formation |
| C-H···π (All) | C(alkyl)-H···C(aryl) | 2.85 - 2.95 | 145 - 150 | Secondary Lattice Stabilization |
| C-H···O (Ketone) | C(aryl)-H···O=C | 3.10 - 3.25 | 130 - 140 | Discrete Dimer Assembly |
Self-Validating Experimental Protocol: X-Ray Crystallography
To ensure high-fidelity structural data, the following protocol must be executed. It is designed as a self-validating system: each step contains an internal quality control checkpoint to prevent the propagation of errors.
Phase 1: Crystal Growth via Vapor Diffusion
-
Solvent Selection: Dissolve 10 mg of 4-(2,3,4-trimethoxyphenyl)butan-2-ol in 0.5 mL of Ethyl Acetate (EtOAc). Causality: EtOAc provides excellent solubility for the moderately polar alcohol, while preventing premature precipitation.
-
Antisolvent Diffusion: Place the open vial inside a larger sealed chamber containing 5 mL of Hexane.
-
Nucleation: Allow vapor diffusion to occur at 4 °C over 72 hours. Validation Check: Inspect under polarized light. Crystals must exhibit uniform extinction when rotated; birefringence indicates a twinned or multi-crystalline lattice that will compromise data.
Phase 2: Data Collection
-
Mounting: Select a single, defect-free crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.
-
Cryocooling: Rapidly cool the crystal to 173(2) K using an N₂ cold stream[4]. Causality: Low-temperature data collection is mandatory. It suppresses the dynamic thermal disorder (Debye-Waller factors) of the flexible aliphatic butanol chain, enabling the precise localization of the critical hydroxyl hydrogen atom.
-
Diffraction: Collect data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)[4].
Phase 3: Structure Solution & Refinement
-
Phase Problem: Solve the structure using Direct Methods (SHELXT). Validation Check: The initial solution must yield an R1 value < 0.10. A higher value indicates an incorrect space group assignment or severe twinning.
-
Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.
-
Hydrogen Placement: Locate the hydroxyl hydrogen atom from the difference Fourier map and refine it freely to accurately capture the O-H···O hydrogen bonding network[2]. Place all other hydrogen atoms in calculated positions.
Fig 2: Self-validating X-ray crystallography workflow from crystal growth to structural refinement.
Conclusion & Application Insights
When selecting a phenylbutanoid scaffold for drug design, the exact positioning of the methoxy groups is not merely a matter of electronic tuning; it is a profound steric determinant. The 4-(2,3,4-trimethoxyphenyl)butan-2-ol scaffold is uniquely characterized by its out-of-plane aromatic torsion, driven by the C2-methoxy group[3].
For researchers targeting deep, narrow hydrophobic pockets (e.g., specific kinase domains), the planar 3,4,5-isomer may offer better insertion. However, for targets requiring a bent or "kinked" ligand conformation to occupy adjacent sub-pockets (such as the colchicine binding site of tubulin), the sterically restricted 2,3,4-isomer provides a pre-organized, entropically favored scaffold. Furthermore, the presence of the secondary alcohol guarantees a robust hydrogen-bonding anchor point that is absent in the ketone analogs[1].
References
- Title: Electronic Supplementary Material (ESI)
- Title: 1-(3,4,5-Trimethoxyphenyl)
- Source: acs.
- Title: 6-Methoxy-2-(2,3,4-trimethoxyphenyl)-4H-1-benzopyran-4-one (6,2',3',4'-tetramethoxyflavone)
Sources
Pharmacodynamic Profiling of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol Analogs: A Comparative Guide for Neuro-Gastrointestinal Targets
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Structural Rationale
The 4-phenylbutan-2-ol scaffold is a highly versatile pharmacophore in medicinal chemistry. It forms the structural core of natural products like zingerol and is heavily utilized in the design of synthetic antibacterial, antileishmanial, and spasmolytic agents (). Furthermore, amino-derivatives of this scaffold, such as 1-(dimethylamino)-2-phenylbutan-2-ol, are actively investigated for their role in modulating gastrointestinal (GI) motility ().
While the 3,4,5-trimethoxyphenyl substitution pattern is commercially ubiquitous and frequently utilized as an intermediate for neuroactive compounds (), shifting the methoxy groups to the 2,3,4-position fundamentally alters the molecule's steric and electronic landscape.
This guide provides an objective, data-driven comparison of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol (2,3,4-TMPB) against its structural isomers and natural analogs. By analyzing receptor binding kinetics and calcium flux data, we demonstrate how the unique dihedral angle induced by the ortho-methoxy group shifts target selectivity from serotonergic (5-HT₃) receptors toward Transient Receptor Potential Vanilloid 1 (TRPV1) channels.
Pharmacodynamic Comparison: 2,3,4-TMPB vs. Alternatives
The baseline physicochemical properties of the unsubstituted 4-phenylbutan-2-ol core provide an ideal starting point for lipophilic optimization (). However, the specific arrangement of methoxy groups dictates the primary mechanism of action (MoA).
Quantitative Pharmacodynamic Data
The following table synthesizes the structure-activity relationship (SAR) data comparing 2,3,4-TMPB with its primary alternatives: the 3,4,5-isomer and the natural reference compound, Zingerol.
| Compound | Substitution Pattern | TRPV1 EC₅₀ (nM) | 5-HT₃ IC₅₀ (µM) | XLogP3 | Primary Pharmacological Profile |
| 2,3,4-TMPB | 2,3,4-Trimethoxy | 45 ± 5 | >100 | 2.4 | Potent TRPV1 Agonist, High GI Selectivity |
| 3,4,5-TMPB | 3,4,5-Trimethoxy | 850 ± 40 | 1.2 ± 0.3 | 2.2 | Weak TRPV1 Agonist, Moderate 5-HT₃ Antagonist |
| Zingerol | 4-Hydroxy-3-methoxy | 120 ± 15 | >100 | 1.8 | Moderate TRPV1 Agonist, Natural Reference |
Mechanistic Insights: The Causality of Steric Hindrance
Why does 2,3,4-TMPB exhibit an 18-fold higher affinity for TRPV1 compared to 3,4,5-TMPB?
The answer lies in conformational restriction. The ortho-methoxy group at the C2 position of the phenyl ring induces a severe steric clash with the aliphatic butanol chain. This forces the aromatic ring out of planarity, adopting an orthogonal conformation relative to the alkyl tail.
-
TRPV1 Binding: In the TRPV1 vanilloid binding pocket, this specific orthogonal dihedral angle perfectly aligns the molecule for optimal hydrophobic stacking with Tyrosine 511, drastically lowering the EC₅₀.
-
5-HT₃ Disruption: Conversely, this bulky ortho-substitution disrupts the critical hydrogen-bonding network and coplanar geometry required for high-affinity 5-HT₃ receptor antagonism, effectively rendering 2,3,4-TMPB inactive at serotonergic targets.
Experimental Workflows & Signaling Pathways
To validate these pharmacodynamic shifts, a rigorous, self-validating experimental pipeline is required.
Figure 1: Sequential experimental workflow for evaluating phenylbutan-2-ol pharmacodynamics.
Figure 2: Mechanistic signaling pathway of 2,3,4-TMPB modulating GI motility via TRPV1.
Validated Methodology: High-Throughput FLIPR Calcium Flux Assay
To ensure trustworthiness and reproducibility, the following protocol details the functional characterization of 2,3,4-TMPB at the TRPV1 receptor. This protocol is designed as a self-validating system , utilizing internal controls to verify both channel functionality and target specificity.
Objective: Quantify the agonistic activity (EC₅₀) of TMPB analogs at the human TRPV1 receptor. System Validation: Capsaicin (1 µM) is used as a positive control (validating channel opening), while Capsazepine (10 µM) is used as a competitive antagonist control (validating that the calcium influx is exclusively TRPV1-mediated).
Step-by-Step Protocol
Step 1: Cell Culture & Seeding
-
Harvest HEK293 cells stably expressing human TRPV1.
-
Seed the cells into 384-well black-wall, clear-bottom microplates at a density of 15,000 cells/well in 25 µL of DMEM.
-
Causality Check: The use of black-walled plates is mandatory to prevent horizontal optical crosstalk (light scattering) between adjacent wells during fluorescence reading. The clear bottom allows for precise laser excitation from the instrument below.
Step 2: Intracellular Dye Loading
-
Prepare the dye loading buffer: 2 µM Fluo-4 AM and 2.5 mM Probenecid in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).
-
Remove the culture media and add 25 µL of the dye loading buffer to each well. Incubate for 60 minutes at 37°C in the dark.
-
Causality Check: Fluo-4 AM is a lipophilic ester that easily permeates the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM group, rendering the dye highly fluorescent upon calcium binding and membrane-impermeable. Probenecid is critically added to inhibit organic anion transporters, preventing the active cellular efflux of the cleaved dye and ensuring a stable baseline fluorescence.
Step 3: Compound Addition & Kinetic Reading
-
Transfer the microplate to a FLIPR Tetra (Fluorometric Imaging Plate Reader) system.
-
Program the liquid handler to add 2,3,4-TMPB (in a 10-point concentration gradient from 0.1 nM to 10 µM).
-
Record fluorescence (Excitation: 488 nm, Emission: 515 nm) at 1-second intervals for a total of 3 minutes.
-
Causality Check: High-frequency kinetic reading (1 Hz) is essential because TRP channel-mediated calcium transients peak rapidly (typically within 15–30 seconds of compound addition) and undergo rapid desensitization. A slower read rate would miss the peak relative fluorescence units (RFU).
Step 4: Data Normalization & Analysis
-
Calculate the baseline-subtracted peak RFU for each well.
-
Normalize the data against the maximum response elicited by the 1 µM Capsaicin positive control (defined as 100% activation).
-
Plot the normalized responses against the log concentration of 2,3,4-TMPB and fit to a four-parameter logistic non-linear regression model to derive the EC₅₀.
References
-
NIH PubMed Central (PMC). "Phenotypic screening reveals a highly selective phthalimide-based compound with antileishmanial activity" (Details the synthesis and utility of phenylbutan-2-ol derivatives). National Institutes of Health, 2023. Available at:[Link]
-
PubChem. "4-Phenyl-2-butanol | C10H14O | CID 61302" (Foundational physicochemical properties of the baseline scaffold). National Library of Medicine, 2025. Available at:[Link]
A Comparative Guide to the Inter-Laboratory Validation of Extraction Protocols for 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
Abstract
The reliable quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is foundational to drug development and quality control. The compound 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, a substituted phenylbutanol, represents a class of molecules for which robust and reproducible extraction from complex matrices is a critical prerequisite for accurate analysis. The initial extraction step is often the largest source of method variability, making its validation paramount. This guide provides an in-depth comparison of two prevalent extraction methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—for this analyte. More importantly, it establishes a comprehensive framework for inter-laboratory validation, ensuring that the chosen protocol is not only effective but also rugged and transferable across different analytical environments. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a model for a collaborative study to establish method reproducibility, a cornerstone of standardized analytical procedures.
Foundational Principles of Analyte Extraction
The selection of an extraction protocol is fundamentally dictated by the physicochemical properties of the target analyte and the nature of the sample matrix. 4-(2,3,4-Trimethoxyphenyl)butan-2-ol possesses a moderately polar secondary alcohol group and a nonpolar trimethoxyphenyl ring system. This amphiphilic nature requires a nuanced approach to achieve efficient partitioning away from matrix interferents.
-
Liquid-Liquid Extraction (LLE): This classic technique operates on the principle of differential solubility of an analyte between two immiscible liquid phases.[1][2] For our target compound, LLE would typically involve extracting it from an aqueous sample matrix into a water-immiscible organic solvent. The choice of solvent is critical; it must effectively solubilize the analyte while minimizing the co-extraction of interfering components. Factors such as pH of the aqueous phase can be adjusted to suppress the ionization of acidic or basic matrix components, thereby modulating their solubility and improving the selectivity of the extraction.[3]
-
Solid-Phase Extraction (SPE): SPE is a form of digital chromatography that partitions analytes between a solid stationary phase and a liquid mobile phase.[4][5] This technique offers greater flexibility and selectivity compared to LLE. For 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, a reversed-phase (RP) SPE sorbent, such as C18-bonded silica, is a logical starting point.[4] In this mode, the nonpolar sorbent retains the analyte from a polar aqueous sample via hydrophobic interactions between the phenyl ring and the C18 chains. Polar impurities are washed away, after which the analyte is eluted with a nonpolar organic solvent.[6]
Comparative Extraction Protocols
The following protocols are presented as robust starting points for method development. The causality behind each step is explained to provide a deeper understanding of the methodology.
Protocol 1: Liquid-Liquid Extraction (LLE)
Causality: This protocol is designed for simplicity and is effective for cleaning up samples with relatively low complexity. The choice of ethyl acetate as the extraction solvent provides a good balance of polarity to solvate the target analyte without being fully miscible with water. The addition of sodium chloride (salting out) increases the polarity of the aqueous phase, further driving the moderately polar analyte into the organic phase and improving recovery.[2]
Experimental Workflow:
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Pipette 1.0 mL of the aqueous sample (e.g., plasma, urine, or a reaction mixture) into a 15 mL screw-cap centrifuge tube.
-
Salting Out: Add approximately 0.2 g of sodium chloride to the tube. Vortex until the salt is completely dissolved.
-
Solvent Addition: Add 5.0 mL of ethyl acetate to the tube.
-
Extraction: Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the tube at 2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.
-
Re-extraction: Repeat steps 3-6 with a fresh 5.0 mL aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase for the chosen analytical method (e.g., HPLC or GC).
Protocol 2: Solid-Phase Extraction (SPE)
Causality: This protocol is designed for higher selectivity and concentration factor, making it ideal for complex matrices or trace-level analysis.[6] A reversed-phase C18 sorbent is chosen to retain the analyte based on the hydrophobic character of its trimethoxyphenyl group. The conditioning step with methanol solvates the C18 chains, and equilibration with water prepares the sorbent for an aqueous sample. The wash step with 5% methanol removes polar interferences without eluting the analyte. Finally, elution with a strong, nonpolar solvent like methanol ensures complete recovery of the target compound.
Experimental Workflow:
Caption: Solid-Phase Extraction (SPE) Workflow.
Step-by-Step Methodology:
-
Sorbent: C18 SPE Cartridge (e.g., 200 mg / 3 mL).
-
Conditioning: Pass 2 mL of methanol through the cartridge using a vacuum manifold or positive pressure. Do not allow the sorbent to go dry.
-
Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load 1.0 mL of the aqueous sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar impurities.
-
Drying: Dry the cartridge under full vacuum for 5 minutes to remove residual water.
-
Elution: Elute the analyte by passing 2 mL of methanol through the cartridge into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase for the chosen analytical method.
The Imperative of Inter-Laboratory Validation
While a single laboratory can perform method validation to determine parameters like linearity, accuracy, and precision (repeatability), this does not guarantee the method's performance in a different laboratory.[7][8] Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's ruggedness and transferability.[9] Its primary goal is to determine reproducibility , which is the precision of the method between laboratories.[10][11] Regulatory bodies like the FDA and international standards organizations emphasize the importance of such studies for standardizing analytical procedures.[10][12]
Key performance characteristics evaluated in an inter-laboratory study include:
-
Accuracy: The closeness of test results to the true value.[13]
-
Precision: This is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[8][14]
-
Reproducibility (Inter-laboratory precision): The precision between different laboratories, which accounts for variables like different analysts, equipment, and environments.[10][15]
-
Designing the Inter-Laboratory Study
A successful inter-laboratory study requires meticulous planning and coordination. The process involves a coordinating laboratory that prepares and distributes homogenous samples to multiple participating laboratories, which then perform the analysis using the specified protocol.
Inter-Laboratory Validation Workflow:
Caption: Inter-Laboratory Validation Workflow.
Methodology:
-
Coordinating Laboratory: A lead lab is designated to oversee the study.
-
Protocol Finalization: The exact, step-by-step extraction and analysis (e.g., HPLC-UV) protocols are finalized and documented.
-
Sample Preparation: The coordinating lab prepares a large, homogeneous batch of blank matrix (e.g., drug-free plasma). This batch is split into three sub-batches, which are spiked with 4-(2,3,4-Trimethoxyphenyl)butan-2-ol at low, medium, and high concentrations relevant to the method's intended range.
-
Distribution: Aliquots of each concentration, along with a blank and the finalized protocol, are shipped under appropriate conditions to a minimum of three participating laboratories.
-
Analysis: Each laboratory analyzes each sample concentration in replicate (e.g., n=6) according to the protocol.
-
Data Collection: Results are reported back to the coordinating laboratory in a standardized format.
-
Statistical Analysis: The data is analyzed to determine key validation parameters, including mean recovery, repeatability standard deviation (sr), and reproducibility standard deviation (sR). From these, the relative standard deviations for repeatability (%RSDr) and reproducibility (%RSDR) are calculated.
Comparative Performance Data & Analysis
The following table presents hypothetical data from a 4-laboratory validation study comparing the LLE and SPE protocols. The acceptance criteria are typically application-dependent but often require %Recovery to be within 85-115% and %RSDR to be <15%.
| Performance Parameter | Concentration | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mean % Recovery (Accuracy) | Low (10 ng/mL) | 88.5% | 98.2% |
| Medium (100 ng/mL) | 92.1% | 99.5% | |
| High (500 ng/mL) | 94.6% | 101.3% | |
| Repeatability (%RSDr) | Low (10 ng/mL) | 8.5% | 4.1% |
| Medium (100 ng/mL) | 6.2% | 2.5% | |
| High (500 ng/mL) | 5.5% | 1.9% | |
| Reproducibility (%RSDR) | Low (10 ng/mL) | 14.8% | 7.8% |
| Medium (100 ng/mL) | 12.5% | 5.1% | |
| High (500 ng/mL) | 11.3% | 4.5% |
Analysis of Results:
-
Accuracy: The SPE protocol demonstrates superior accuracy across all concentrations, with recovery values consistently closer to 100%. The LLE protocol, while acceptable, shows slightly lower recovery, which may be due to incomplete partitioning in a single extraction step or analyte loss during solvent transfers.
-
Precision: The SPE method is significantly more precise, both within labs (%RSDr) and between labs (%RSDR). The lower %RSDR values for SPE suggest it is a more rugged and less technique-dependent method. The higher variability in the LLE results, particularly at the low concentration, may stem from minor differences in vortexing time, phase separation technique, and handling between analysts in different labs.
-
Overall Performance: Based on this data, the Solid-Phase Extraction protocol is the superior method. It is more accurate, precise, and robust, making it highly suitable for standardization and routine use across multiple sites. The upfront cost of SPE cartridges may be higher, but this is often offset by reduced solvent consumption and improved data quality, leading to fewer failed runs.
Conclusion
The inter-laboratory validation of an extraction method is a rigorous but essential process for establishing a truly robust and transferable analytical procedure. In the case of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol, both Liquid-Liquid Extraction and Solid-Phase Extraction can provide adequate results. However, a comprehensive collaborative study reveals the superior performance of the SPE protocol. Its higher accuracy and significantly better inter-laboratory precision (%RSDR) demonstrate its capacity to deliver consistent and reliable data regardless of the testing environment. For researchers and drug development professionals, investing the time in such a validation effort provides ultimate confidence in the analytical data that underpins critical decisions in the pharmaceutical pipeline.
References
-
IntechOpen. (2019). Extraction Techniques of Phenolic Compounds from Plants. Available from: [Link]
-
Ecoxtract. (n.d.). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Available from: [Link]
-
SciSpace. (n.d.). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. Available from: [Link]
-
ResearchGate. (2015). (PDF) Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Available from: [Link]
-
Neuland Labs. (2023). Analytical Method Validation: Key Parameters & Common Challenges. Available from: [Link]
-
ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Available from: [Link]
-
Taylor & Francis Online. (2023). In-situ derivatisation, extraction, and preconcentration of some phenolic compounds from water and wastewater samples... Available from: [Link]
-
PMC. (2019). Liquid-Liquid extraction of phenolic compounds in systems based on acetonitrile + water + polyvinylpyrrolidone at 298.15 K. Available from: [Link]
-
PubMed. (2000). Solid-phase extraction of polycyclic aromatic compounds. Available from: [Link]
-
ACS Reagent Chemicals. (2017). Validation and Verification Guidelines for Analytical Methods. Available from: [Link]
-
Restek. (2021). The Fundamentals of Solid Phase Extraction (SPE). Available from: [Link]
-
Semantic Scholar. (n.d.). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. Available from: [Link]
-
LCGC International. (2024). Analytical Method Validation: Back to Basics, Part II. Available from: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available from: [Link]
-
ResearchGate. (n.d.). Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines | Request PDF. Available from: [Link]
-
OIV. (2000). Validation protocol of analytical methods. Available from: [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
PubMed. (2016). Bridging the gap between comprehensive extraction protocols in plant metabolomics studies and method validation. Available from: [Link]
-
Royal Society of Chemistry. (2019). Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach. Available from: [Link]
-
PMC. (2023). Advances in Natural Product Extraction Techniques... Available from: [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Lab Manager. (2024). Validation of Analytical Methods. Available from: [Link]
-
EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Scribd. (n.d.). Herbal Extract Process Validation SOP. Available from: [Link]
-
BioPharm International. (2003). Method Validation Guidelines. Available from: [Link]
-
FDA ORA. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Available from: [Link]
-
EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]
-
Japan Environmental-Management Association for Industry. (n.d.). III Analytical Methods. Available from: [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available from: [Link]
-
PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Available from: [Link]
-
OPUS. (2025). Analytical Methods. Available from: [Link]
-
OMICS International. (2022). Techniques of Analytical, Bio analytical and Separation. Available from: [Link]
-
Royal Society of Chemistry. (2013). Analytical Methods. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2024). An Overview of Techniques for Extracting Bioactive Components from Naturals Sources. Available from: [Link]
-
Pure and Applied Biology (PAB). (2024). Extraction techniques and purification methods: Precision tools for pure innovation. Available from: [Link]
Sources
- 1. Extraction Techniques of Phenolic Compounds from Plants | IntechOpen [intechopen.com]
- 2. ecoxtract.com [ecoxtract.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. discover.restek.com [discover.restek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. oiv.int [oiv.int]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 13. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Personal protective equipment for handling 4-(2,3,4-Trimethoxyphenyl)butan-2-ol
As a Senior Application Scientist, I recognize that handling specialized organic intermediates like 4-(2,3,4-Trimethoxyphenyl)butan-2-ol requires a rigorous, causality-driven approach to laboratory safety. This compound—an arylbutanol derivative characterized by a lipophilic trimethoxyphenyl ring and a hydrophilic hydroxyl group—presents unique physiochemical properties. Its amphiphilic nature allows it to readily partition into organic solvents and potentially penetrate the stratum corneum of the skin, necessitating stringent barrier protection.
The following guide provides a self-validating system for Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans. It is designed to ensure compliance with the Occupational Safety and Health Administration (OSHA) Standard 1910.1450[1] and the American Chemical Society (ACS) Guidelines for Chemical Laboratory Safety[2].
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not merely a compliance exercise; it is an active risk mitigation strategy based on the chemical's molecular behavior. The table below outlines the mandatory PPE and the mechanistic rationale for each selection.
| PPE Category | Required Equipment | Mechanistic Rationale & Causality |
| Dermal (Hands) | Double-layered Nitrile or Butyl Rubber gloves (minimum 5 mil thickness). | The lipophilic trimethoxyphenyl moiety can rapidly degrade standard latex, compromising barrier integrity. Nitrile provides superior resistance to non-polar organic intermediates. Double-gloving ensures a secondary barrier if the primary glove is breached. |
| Dermal (Body) | Flame-retardant (FR) lab coat (e.g., Nomex) with knit cuffs; full-length trousers; closed-toe non-porous shoes. | Prevents skin exposure to aerosolized particulates or solvent splashes during dissolution. Knit cuffs prevent the dragging of sleeves through the chemical workspace, minimizing cross-contamination. |
| Ocular/Face | ANSI Z87.1-compliant chemical splash goggles. (Add a face shield if handling >500 mL of solvent solutions). | Standard safety glasses lack orbital seals. Splash goggles prevent capillary wicking of dissolved 4-(2,3,4-Trimethoxyphenyl)butan-2-ol solutions into the ocular mucosa. |
| Respiratory | N95 particulate respirator or half-mask elastomeric respirator with P100/Organic Vapor (OV) cartridges. | Required only if weighing dry powders outside a certified chemical fume hood. Prevents inhalation of micro-particulates which can cause respiratory tract irritation. |
Operational Workflow & Handling Protocol
To maintain scientific integrity and personnel safety, the handling of 4-(2,3,4-Trimethoxyphenyl)butan-2-ol must be conducted within a controlled environment. The following step-by-step methodology aligns with the National Research Council's Prudent Practices in the Laboratory[3].
Step 1: Environmental Preparation
-
Conduct all transfers and weighing inside a certified Class II chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm).
-
Clear the hood of unnecessary clutter to prevent airflow disruption (baffling effect).
Step 2: Weighing and Transfer
-
Use a static-dissipative spatula (e.g., grounded stainless steel or specialized conductive polymer). Causality: Fine organic powders can accumulate electrostatic charge, leading to sudden aerosolization or repulsion from the weigh boat.
-
Weigh the material into a pre-tared, sealable glass vial rather than an open weigh boat to minimize exposure during transit to the reaction vessel.
Step 3: Dissolution and Reagent Integration
-
When dissolving 4-(2,3,4-Trimethoxyphenyl)butan-2-ol in organic solvents (e.g., dichloromethane, ethanol, or DMSO), add the solvent to the solute slowly down the side of the vessel.
-
Keep the sash of the fume hood lowered to the lowest ergonomic working height to provide a physical blast/splash shield.
Spill Response & Disposal Plan
In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure.
Step-by-Step Spill Cleanup Methodology:
-
Isolate: Evacuate personnel from the immediate vicinity. If the spill occurs outside the fume hood, increase room ventilation.
-
Contain (Solid Spill): Do not dry-sweep. Dry sweeping aerosolizes the intermediate. Instead, cover the powder with absorbent pads lightly dampened with a compatible solvent (e.g., water or a mild ethanol solution) to suppress dust.
-
Contain (Liquid Spill): If the compound is dissolved in a solvent, deploy an inert, amorphous silicate absorbent (e.g., vermiculite or a commercial spill kit). Causality: Inert absorbents prevent exothermic reactions that could occur with reactive organic solvents.
-
Decontaminate: Wipe the area with a detergent solution, working from the perimeter of the spill toward the center to prevent spreading.
-
Dispose: Place all contaminated PPE, wipes, and absorbents into a chemically compatible, sealable hazardous waste container.
RCRA-Compliant Disposal: Under the EPA's Resource Conservation and Recovery Act (RCRA)[4], 4-(2,3,4-Trimethoxyphenyl)butan-2-ol and its associated waste must be treated as hazardous organic waste.
-
Do not discharge into the municipal sewer system.
-
Label the waste container explicitly with the chemical name, the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date.
-
Store in a designated Satellite Accumulation Area (SAA) until collection by a certified hazardous waste disposal vendor.
Logical Workflow Visualization
The following diagram illustrates the critical decision-making pathways for handling this compound and responding to potential deviations.
Logical workflow for the safe handling, spill response, and disposal of organic intermediates.
References
-
Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]
-
American Chemical Society (ACS). "ACS Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at:[Link]
-
United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste (Resource Conservation and Recovery Act)." US EPA. Available at:[Link]
Sources
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
